LLC0424
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C45H41N7O9 |
|---|---|
Poids moléculaire |
823.8 g/mol |
Nom IUPAC |
N-cyclopropyl-N-[[4-[[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamoyl]phenyl]carbamoyl]phenyl]methyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C45H41N7O9/c53-38-16-15-36(42(57)49-38)52-44(59)33-13-12-32(22-34(33)45(52)60)50-19-17-30(18-20-50)47-41(56)27-5-8-29(9-6-27)46-40(55)26-3-1-25(2-4-26)23-51(31-10-11-31)43(58)28-7-14-35-37(21-28)61-24-39(54)48-35/h1-9,12-14,21-22,30-31,36H,10-11,15-20,23-24H2,(H,46,55)(H,47,56)(H,48,54)(H,49,53,57) |
Clé InChI |
OHRABUZLZFHHEJ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of LLC0424: A Technical Guide to a Selective NSD2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
LLC0424 is a novel, potent, and selective small molecule that leverages Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of Nuclear Receptor Binding SET Domain Containing 2 (NSD2).[1][2][3][4] As a bifunctional molecule, this compound simultaneously binds to the NSD2 protein and the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the cell's natural protein disposal machinery to target NSD2 for ubiquitination and subsequent degradation by the proteasome.[1][4] This targeted protein degradation leads to a significant reduction in the levels of histone H3 lysine (B10760008) 36 dimethylation (H3K36me2), a key epigenetic mark catalyzed by NSD2, and consequently inhibits the proliferation of cancer cells with NSD2 mutations.[1][4] This document provides an in-depth technical overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and the experimental protocols used for its characterization.
Introduction to this compound
This compound is classified as a PROTAC, a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity. It is composed of a ligand that binds to NSD2, a linker, and a ligand that engages the CRBN E3 ligase.[5][6] By inducing the formation of a ternary complex between NSD2 and CRBN, this compound facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to NSD2. Polyubiquitinated NSD2 is then recognized and degraded by the 26S proteasome.
Mechanism of Action: A Step-by-Step Breakdown
The primary mechanism of action of this compound is the targeted degradation of the NSD2 protein. This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound enters the cell and simultaneously binds to the PWWP1 domain of the NSD2 protein and the Cereblon (CRBN) E3 ubiquitin ligase. This forms a transient ternary complex (NSD2-LLC0424-CRBN).
-
Ubiquitination: The formation of this ternary complex brings NSD2 into close proximity with the E3 ligase machinery. This facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of NSD2.
-
Proteasomal Degradation: The polyubiquitinated NSD2 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades NSD2 into small peptides.
-
Downstream Epigenetic Effects: The degradation of NSD2 leads to a significant reduction in its methyltransferase activity. This results in a global decrease in the levels of histone H3 lysine 36 dimethylation (H3K36me2), a key epigenetic mark associated with active gene transcription.
-
Anti-proliferative Effects: The alteration of the epigenetic landscape through the reduction of H3K36me2 levels ultimately leads to the inhibition of cell growth and proliferation, particularly in cancer cells that are dependent on NSD2 activity.[1][4]
Quantitative Data Summary
The potency and efficacy of this compound have been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Degradation Potency of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | RPMI-8402 | 20 nM | [1][4] |
| SEM | 110 nM | [1][4] | |
| Dmax | RPMI-8402 | >96% | [1][4] |
| SEM | >78% | [1][4] |
-
DC50 : The concentration of this compound required to induce 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Parameter | Cell Line | Value |
| IC50 | RPMI-8402 | 0.56 µM |
| SEM | 3.56 µM |
-
IC50 : The concentration of this compound required to inhibit 50% of cell growth.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action Signaling Pathway
The signaling pathway illustrating the mechanism of action of this compound is depicted below.
References
- 1. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | NSD2 degrader | Probechem Biochemicals [probechem.com]
- 6. medkoo.com [medkoo.com]
A Technical Guide to LLC0424: A Potent and Selective PROTAC Degrader for Downregulating H3K36me2 Levels
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The post-translational modification of histones plays a critical role in regulating gene expression and chromatin architecture. Specifically, the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2) is a key epigenetic mark associated with transcriptional activation and is primarily catalyzed by the nuclear receptor-binding SET domain-containing 2 (NSD2) methyltransferase. Aberrant NSD2 activity and elevated H3K36me2 levels are implicated in various malignancies, making NSD2 a compelling therapeutic target. This technical guide provides an in-depth overview of LLC0424, a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the selective degradation of NSD2, thereby leading to the downregulation of H3K36me2. We will detail its mechanism of action, present key quantitative performance data, and provide comprehensive experimental protocols for its characterization.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to induce the degradation of its target protein, NSD2.[1][2][3][4] It is composed of a ligand that binds to NSD2, a linker, and a ligand that recruits the E3 ubiquitin ligase, cereblon (CRBN).[5]
The mechanism proceeds as follows:
-
Ternary Complex Formation: this compound simultaneously binds to both NSD2 and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, CRBN facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the NSD2 protein.
-
Proteasomal Degradation: The polyubiquitinated NSD2 is then recognized and targeted for degradation by the 26S proteasome.
-
Downregulation of H3K36me2: The degradation of NSD2 removes the primary enzyme responsible for H3K36 dimethylation, leading to a global reduction in H3K36me2 levels.[1][2]
This process is catalytic, as a single molecule of this compound can induce the degradation of multiple NSD2 molecules. The degradation is dependent on both CRBN and a functional proteasome.[1][2]
Quantitative Data Presentation
The efficacy of this compound has been quantified in acute lymphoblastic leukemia (ALL) cell lines known to harbor NSD2 mutations. The following tables summarize the key performance metrics.
Table 1: In Vitro Degradation of NSD2
This table outlines the potency (DC50) and efficacy (Dmax) of this compound in inducing NSD2 degradation in specified cell lines after a 24-hour treatment period.
| Cell Line | Genotype | DC50 (nM) | Dmax (%) | Reference |
| RPMI-8402 | ALL (E1099K) | 20 | >96 | [1][2][3][4][5][6] |
| SEM | ALL (E1099K) | 110 | >78 | [2] |
-
DC50: The concentration of the compound required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 2: In Vitro Anti-proliferative Activity
This table shows the cytotoxic effect of this compound on ALL cell lines, as measured by the half-maximal inhibitory concentration (IC50) after a 7-day treatment.
| Cell Line | IC50 (µM) | Reference |
| RPMI-8402 | 0.56 | [1][5] |
| SEM | 3.56 | [1][5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for NSD2 and H3K36me2 Levels
This protocol is used to qualitatively and semi-quantitatively measure the levels of NSD2 and H3K36me2 proteins following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate RPMI-8402 or SEM cells in 6-well plates at a density of 3 x 106 cells per well.
-
Treat cells with varying concentrations of this compound (e.g., 0-10 µM) for desired time points (e.g., 4, 8, 12, 24 hours).
-
For mechanism validation, pre-treat cells with inhibitors such as bortezomib (B1684674) (proteasome inhibitor) or thalidomide (B1683933) (CRBN ligand) for 2 hours before adding this compound.[1][2]
-
-
Cell Lysis and Histone Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
For histone analysis, perform acid extraction of histones from the nuclear pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare with Laemmli sample buffer.
-
Separate proteins on a 4-20% Tris-glycine polyacrylamide gel.
-
Transfer proteins to a 0.2 µm nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-NSD2, anti-H3K36me2, anti-Total Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Cell Viability (CellTiter-Glo®) Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Methodology:
-
Cell Plating:
-
Seed RPMI-8402 or SEM cells in opaque-walled 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for the desired duration (e.g., 7 days).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the log of the compound concentration and fitting to a four-parameter dose-response curve.
-
Global Proteomics (TMT) Assay
This method is used to unbiasedly quantify changes in the proteome upon treatment with this compound, confirming the selectivity of NSD2 degradation.
Methodology:
-
Sample Preparation:
-
Plate RPMI-8402 cells (10 x 106 cells per plate) and treat with either DMSO (vehicle control) or this compound for 24 hours.
-
Harvest and lyse the cells.
-
-
Protein Digestion:
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from the different treatment groups with distinct isobaric TMT reagents.
-
Quench the labeling reaction and pool the samples.
-
-
Peptide Fractionation:
-
Fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software suite (e.g., Proteome Discoverer).
-
Identify and quantify proteins based on the TMT reporter ion intensities.
-
Determine which proteins are significantly downregulated or upregulated upon this compound treatment.
-
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OUH - Protocols [ous-research.no]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
The PROTAC Degrader LLC0424: A Technical Guide to its Efficacy in NSD2-Mutant Acute Lymphoblastic Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute lymphoblastic leukemia (ALL), particularly cases harboring gain-of-function mutations in the histone methyltransferase NSD2, presents a significant therapeutic challenge. The E1099K mutation in NSD2 leads to aberrant global increases in histone 3 lysine (B10760008) 36 dimethylation (H3K36me2), driving oncogenesis and promoting resistance to standard therapies. This document provides a comprehensive technical overview of LLC0424, a novel and potent proteolysis-targeting chimera (PROTAC) designed to selectively degrade NSD2. We will delve into its mechanism of action, present key quantitative data on its efficacy in NSD2-mutant ALL cell lines, provide detailed experimental methodologies, and visualize the critical pathways and workflows involved.
Introduction: Targeting the Epigenetic Driver NSD2 in ALL
The nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1, is a critical epigenetic regulator. Its primary function is the dimethylation of H3K36, a histone mark associated with transcriptional activation and chromatin accessibility. The recurrent E1099K gain-of-function mutation in the catalytic SET domain of NSD2 has been identified as a driver in a subset of pediatric ALL, often associated with relapse.[1] This mutation enhances the methyltransferase activity of NSD2, leading to a global increase in H3K36me2 levels. This altered epigenetic landscape contributes to an aggressive leukemia phenotype characterized by enhanced cell growth, colony formation, and drug resistance.
This compound is a heterobifunctional molecule designed to harness the cell's natural protein disposal machinery to eliminate NSD2. As a PROTAC, this compound simultaneously binds to NSD2 and the E3 ubiquitin ligase cereblon (CRBN), bringing them into close proximity. This induced proximity facilitates the ubiquitination of NSD2, marking it for degradation by the proteasome. This targeted degradation approach offers a compelling therapeutic strategy to reverse the oncogenic effects of mutant NSD2.
Quantitative Efficacy of this compound
The potency and efficacy of this compound have been demonstrated in preclinical studies using NSD2-mutant ALL cell lines, primarily RPMI-8402 and SEM, both of which harbor the E1099K mutation.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Parameter | Cell Line | Value | Description |
| DC50 | RPMI-8402 | 20 nM | Concentration of this compound required to degrade 50% of NSD2 protein.[2][3][4][5] |
| Dmax | RPMI-8402 | 96% | Maximum percentage of NSD2 degradation achieved with this compound treatment.[2][3][4][5] |
| IC50 | RPMI-8402 | 0.56 µM | Concentration of this compound that inhibits cell growth by 50%.[6] |
| IC50 | SEM | 3.56 µM | Concentration of this compound that inhibits cell growth by 50%.[6] |
Table 2: In Vivo Degradation of NSD2 by this compound
| Animal Model | Dosage and Administration | Outcome |
| SEM and 22RV1 xenograft models | 60 mg/kg via intravenous (iv) or intraperitoneal (ip) injection for 5 consecutive days | Potent degradation of NSD2 in tumor tissues.[2][3] |
Mechanism of Action and Downstream Effects
This compound's primary mechanism is the targeted degradation of NSD2. This event triggers a cascade of downstream effects, ultimately leading to the suppression of the leukemic phenotype.
Signaling Pathway
The degradation of NSD2 by this compound initiates a series of molecular events, beginning with the reduction of H3K36me2 levels and culminating in altered gene expression that inhibits leukemia cell proliferation and survival.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TNFAIP3 downregulation mediated by histone modification contributes to T-cell dysfunction in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of LLC0424
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of LLC0424, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.
Introduction
This compound is a novel therapeutic agent that leverages PROTAC technology to induce the degradation of NSD2.[1][2] NSD2 is a histone methyltransferase that plays a crucial role in gene expression and has been identified as a promising therapeutic target in various cancers.[1] this compound works by forming a ternary complex between NSD2 and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[3][4][5] This targeted degradation results in the downregulation of H3K36me2, a key histone modification mediated by NSD2, and inhibits the growth of cancer cells with NSD2 mutations.[3][4] These protocols are designed to guide researchers in conducting in vivo animal studies to evaluate the efficacy and pharmacodynamics of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound based on published studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (NSD2 Degradation) | RPMI-8402 | 20 nM | [1][3][4] |
| Dₘₐₓ (NSD2 Degradation) | RPMI-8402 | 96% | [1][3][4] |
| IC₅₀ (Cell Viability) | SEM | 3.56 µM | [3][4] |
| IC₅₀ (Cell Viability) | RPMI-8402 | 0.56 µM | [3][4] |
Table 2: In Vivo Study Parameters for this compound
| Parameter | Details | Reference |
| Animal Model | 6–8 weeks old male CB17 severe combined immunodeficiency (SCID) mice | [3][5] |
| Tumor Model | Subcutaneous xenografts of SEM or 22RV1 cells | [3] |
| Formulation | This compound dissolved in DMSO, then mixed with 40% 2-hydroxypropyl-β-cyclodextrin (HPβCD) in 5% dextrose in water (D5W) | [3] |
| Dosage | 60 mg/kg | [3][4][5] |
| Route of Administration | Intravenous (IV) via retro-orbital vein or Intraperitoneal (IP) | [3][4][5] |
| Dosing Schedule | Once daily for 5 consecutive days | [3][4][5] |
| Pharmacodynamic Marker | NSD2 protein levels and H3K36me2 levels in tumor tissue | [3][4] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intravenous or intraperitoneal administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
5% dextrose in water (D5W)
-
Sterile, pyrogen-free vials
-
Sonicator
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a 40% (w/v) solution of HPβCD in D5W. Gently warm and stir the solution to ensure complete dissolution. Allow the solution to cool to room temperature.
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
Slowly add the this compound-DMSO stock solution to the 40% HPβCD solution. The final concentration of DMSO should be kept to a minimum, ideally below 5% of the total volume.
-
Sonicate the resulting mixture until the this compound is completely dissolved and the solution is clear.
-
Sterile-filter the final formulation using a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
Prepare the formulation fresh before each administration to ensure stability and prevent precipitation.
Protocol 2: In Vivo Efficacy and Pharmacodynamics Study in a Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy and pharmacodynamic effects of this compound in a subcutaneous xenograft mouse model.
Animal Models:
-
6-8 week old male CB17 severe combined immunodeficiency (SCID) mice are a suitable model for establishing human tumor xenografts.[3]
Tumor Cell Implantation:
-
Culture human cancer cell lines (e.g., SEM, RPMI-8402, or 22RV1) under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.[3]
-
Subcutaneously inject 10 x 10⁶ cells into the dorsal flank of each mouse.[3]
-
Monitor the mice regularly for tumor growth.
Treatment Administration:
-
Once the tumors reach a palpable size (e.g., ~200 mm³), randomize the mice into treatment and vehicle control groups.[3]
-
Administer this compound (formulated as described in Protocol 1) at a dose of 60 mg/kg via intravenous (retro-orbital) or intraperitoneal injection.[3][4][5]
-
Administer the vehicle control (e.g., the same formulation without this compound) to the control group.
-
Treat the mice once daily for five consecutive days.[3][4][5]
Monitoring and Endpoints:
-
Measure tumor volume using digital calipers at least twice a week. Calculate tumor volume using the formula: (π/6) x L x W², where L is the longest diameter and W is the shortest diameter.[3]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the treatment period (e.g., on day 5), euthanize a subset of mice from each group to collect tumor tissue for pharmacodynamic analysis.[3][4]
-
Process the harvested tumor tissues for Western blot analysis to determine the levels of NSD2 and H3K36me2.[3]
-
Continue to monitor the remaining mice for tumor growth and survival.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a PROTAC degrader of NSD2.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for an in vivo study of this compound.
References
Application Notes and Protocols for Detecting NSD2 Degradation by LLC0424
Introduction
Nuclear SET domain-containing protein 2 (NSD2), a histone methyltransferase responsible for the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), is a critical regulator of chromatin structure and gene expression.[1][2][3] Aberrant NSD2 activity is implicated in the pathogenesis of various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling therapeutic target.[1][2][3][4] LLC0424 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of NSD2.[1][2][5][6][7] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of NSD2 in response to this compound treatment.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to NSD2, a linker, and a ligand that recruits the E3 ubiquitin ligase cereblon (CRBN).[6][8] By simultaneously binding to both NSD2 and CRBN, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of NSD2.[8][9] This ubiquitination marks NSD2 for recognition and subsequent degradation by the 26S proteasome, resulting in the selective removal of the NSD2 protein from the cell.[1][2][5][6][7][8]
Quantitative Data on this compound-Induced NSD2 Degradation
The efficacy of this compound in inducing NSD2 degradation has been quantified in acute lymphoblastic leukemia (ALL) cell lines. The key parameters are the DC50, the concentration of the degrader that results in 50% degradation of the target protein, and the Dmax, the maximum percentage of protein degradation achieved.
| Cell Line | Compound | DC50 (nM) | Dmax (%) | Reference |
| RPMI-8402 | This compound | 20 | 96 | [1][2][5][6][7] |
| SEM | This compound | - | - | [6] |
Note: While specific DC50 and Dmax values for SEM cells were not provided in the search results, this compound has been shown to induce NSD2 degradation in this cell line in a concentration- and time-dependent manner.[6]
Western Blot Protocol for Detecting NSD2 Degradation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to quantify the degradation of NSD2.
Materials
-
Cell Culture: RPMI-8402 or other suitable cell lines expressing NSD2.
-
Reagents:
-
This compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris gels)
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against NSD2 (e.g., from Thermo Fisher Scientific, Abcam, or Santa Cruz Biotechnology)[10][11][12]
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Equipment:
-
Cell culture incubator
-
Microcentrifuge
-
Electrophoresis and transfer apparatus
-
Western blot imaging system
-
Experimental Workflow
Step-by-Step Methodology
1. Cell Culture and Treatment
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[6] Include a vehicle-only control (e.g., 0.1% DMSO).
2. Cell Lysis
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[8]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the culture dish.[13][14][15]
-
Scrape the cells and collect the lysate in a pre-cooled microcentrifuge tube.[8]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[8]
-
Carefully transfer the supernatant (protein lysate) to a new pre-cooled tube.[8]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions to ensure equal protein loading.[8]
4. Sample Preparation
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 4x or 6x Laemmli sample buffer to each lysate.[8]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8] For some proteins, heating at 70°C for 10 minutes may be preferable to avoid aggregation.[16]
5. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[17]
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8] For high molecular weight proteins like NSD2, consider a wet transfer at 4°C for an extended period (e.g., 2 hours to overnight) and a lower methanol (B129727) concentration in the transfer buffer.[15]
6. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary antibody against NSD2 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 5-10 minutes each.[8]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 5-10 minutes each.[8]
-
Repeat the immunoblotting process for the loading control antibody on the same membrane after stripping or on a separate gel.
7. Detection and Analysis
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.[8]
-
Capture the chemiluminescent signal using an imaging system.[8]
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the NSD2 protein levels to the corresponding loading control.
-
Calculate the percentage of NSD2 degradation relative to the vehicle-treated control.
Troubleshooting
-
Low or No Signal: Ensure fresh lysate is used, as protein degradation can occur with storage.[15] Optimize antibody concentrations and incubation times. Use a high-sensitivity substrate if necessary.[16]
-
High Background: Ensure adequate blocking and washing steps. Use clean equipment and fresh buffers.[16]
-
Nonspecific Bands: Use a highly specific primary antibody. Optimize the amount of protein loaded on the gel.[16]
-
Protein Degradation in Sample: Always prepare samples on ice and add protease inhibitors to the lysis buffer.[14][15]
By following this detailed protocol, researchers can effectively and reliably measure the degradation of NSD2 induced by this compound, facilitating further investigation into its therapeutic potential.
References
- 1. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | NSD2 degrader | Probechem Biochemicals [probechem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-NSD2 Antibodies | Invitrogen [thermofisher.com]
- 11. scbt.com [scbt.com]
- 12. NSD2 Polyclonal Antibody (PA5-96870) [thermofisher.com]
- 13. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 14. 2bscientific.com [2bscientific.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Identification of histone methyltransferase NSD2 as an important oncogenic gene in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Generation and Analysis of Cell Lines with Lentivirally Transduced NSD2 Mutants
Objective: To provide a comprehensive protocol for the generation of stable cancer cell lines expressing wild-type or mutant Nuclear Receptor Binding SET Domain Protein 2 (NSD2). These cell lines serve as critical tools for investigating the oncogenic functions of NSD2 and for evaluating the efficacy of targeted therapeutic agents like the PROTAC degrader, LLC0424.
Audience: This document is intended for researchers, scientists, and drug development professionals in the fields of oncology, epigenetics, and molecular biology.
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that specifically catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2] This epigenetic mark is associated with active gene transcription. In normal cellular processes, NSD2 activity is tightly controlled; however, its dysregulation through overexpression or mutation is a key driver in several malignancies, including multiple myeloma, acute lymphoblastic leukemia (ALL), and various solid tumors.[1][3][4]
Gain-of-function mutations within the catalytic SET domain of NSD2, such as E1099K and T1150A, have been identified in ALL and mantle cell lymphoma.[4][5][6] These mutations lead to hyperactive enzymatic activity, resulting in a global increase in H3K36me2 levels and a corresponding decrease in the repressive H3K27me3 mark.[6][7] This epigenetic reprogramming drives an oncogenic transcriptional program, leading to increased cell proliferation, enhanced survival, and decreased apoptosis.[5][6][8]
To study the specific consequences of these mutations, stable cell lines are generated using lentiviral transduction to express wild-type (WT) or mutant forms of NSD2. These models are invaluable for dissecting downstream signaling pathways and for testing novel therapeutic strategies. One such strategy involves Proteolysis Targeting Chimeras (PROTACs), like this compound, which are designed to induce the targeted degradation of NSD2.[9][10] this compound has been shown to potently and selectively degrade NSD2 in ALL cell lines, such as RPMI-8402, leading to the downregulation of H3K36me2 and inhibition of cell growth.[10][11][12]
This document provides detailed protocols for creating NSD2 mutant cell lines via lentiviral transduction and for performing subsequent validation and functional analyses.
Experimental Workflow
The overall process for generating and analyzing NSD2 mutant cell lines involves several key stages, from initial plasmid creation to final functional assays.
NSD2 Signaling and Therapeutic Intervention
NSD2 mutations enhance its methyltransferase activity, leading to a cascade of epigenetic and transcriptional changes that promote cancer. Targeted degraders interrupt this process by eliminating the NSD2 protein.
Experimental Protocols
Safety Precaution: Work with lentivirus must be performed in a Biosafety Level 2 (BSL-2) facility, following all institutional and national safety guidelines.
Protocol 1: Generation of NSD2 Mutant Lentiviral Constructs
-
Template Plasmid: Obtain a lentiviral transfer plasmid containing the full-length human NSD2 cDNA. The plasmid should also contain a selection marker, such as the puromycin (B1679871) resistance gene.
-
Site-Directed Mutagenesis: Introduce point mutations (e.g., E1099K) into the NSD2 cDNA using a commercially available site-directed mutagenesis kit.
-
Design primers containing the desired nucleotide change.
-
Perform PCR amplification of the entire plasmid with the mutagenic primers.
-
Digest the parental (non-mutated) template DNA using the DpnI enzyme.
-
Transform the mutated plasmid into competent E. coli.
-
-
Sequence Verification: Isolate plasmid DNA from several bacterial colonies and confirm the presence of the desired mutation and the absence of other mutations by Sanger sequencing.
Protocol 2: Lentivirus Production in HEK293T Cells
This protocol is for a 10 cm dish. Scale reagents accordingly for other plate sizes.
-
Cell Seeding: The day before transfection, seed 8-9 x 10⁶ HEK293T cells in a 10 cm dish in DMEM with 10% FBS, without antibiotics, to achieve ~90% confluency on the day of transfection.[13]
-
Transfection:
-
Prepare a DNA mixture in a sterile tube containing:
-
10 µg of your NSD2 lentiviral transfer plasmid (WT, mutant, or empty vector control).
-
10 µg of a 2nd generation packaging plasmid (e.g., psPAX2 or pCMV-dR8.2).
-
1-2 µg of an envelope plasmid (e.g., pMD2.G or pCMV-VSV-G).[13]
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 2000, PEI) according to the manufacturer's protocol to transfect the HEK293T cells.[13][14]
-
-
Incubation: Incubate the cells at 37°C with 5% CO₂.
-
Media Change: After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, complete growth medium.[13][15]
-
Virus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile polypropylene (B1209903) tube.
-
Add 10 mL of fresh media to the plate.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest.[15][16]
-
-
Processing and Storage:
Protocol 3: Lentiviral Transduction of Target Cells (e.g., RPMI-8402)
-
Cell Seeding: Seed target cells (e.g., 0.5 x 10⁵ cells/well in a 24-well plate) in their optimal growth medium.[17]
-
Transduction:
-
Thaw the lentiviral aliquots on ice.
-
Prepare transduction medium by adding Polybrene (hexadimethrine bromide) to the cell culture medium for a final concentration of 4-8 µg/mL.[17] Polybrene enhances transduction efficiency but can be toxic to some cells; optimize the concentration if necessary.[16][18]
-
Remove the old medium from the cells and replace it with the Polybrene-containing medium.
-
Add the desired amount of lentivirus. The volume depends on the viral titer and the desired Multiplicity of Infection (MOI, the ratio of viral particles to cells). A range of MOIs (e.g., 1, 2, 5) should be tested to find the optimal condition.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C. If viral toxicity is a concern, the incubation time can be reduced to 4-8 hours.[18]
-
Media Change: After incubation, remove the virus-containing medium by centrifugation and resuspend the cells in fresh medium without virus or Polybrene.
Protocol 4: Selection and Validation of Stable Cell Lines
-
Antibiotic Selection:
-
Approximately 24-48 hours after transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.[18]
-
The optimal antibiotic concentration must be determined beforehand by performing a kill curve on the parental cell line. Typically, 1-10 µg/mL of puromycin is effective.[18]
-
-
Expansion: Culture the cells in the selection medium, replacing it every 3-4 days, until non-transduced control cells have died and resistant colonies or a resistant population emerges.
-
Validation by Western Blot:
-
Expand the resistant population.
-
Prepare whole-cell lysates and perform histone extraction.
-
Perform Western blot analysis using antibodies against:
-
NSD2 (to confirm overexpression of the WT or mutant protein).
-
H3K36me2 (to confirm increased enzymatic activity).
-
H3K27me3 (to confirm the expected antagonistic decrease).
-
Total Histone H3 or β-actin (as loading controls).
-
-
Data Presentation: Expected Outcomes
The following tables present hypothetical but expected quantitative data from experiments using cell lines generated with this protocol.
Table 1: Validation of Histone Mark Alterations by Western Blot Densitometry Data are represented as fold change relative to the Empty Vector control, normalized to Total H3.
| Cell Line Expressing | Relative H3K36me2 Level | Relative H3K27me3 Level |
| Empty Vector | 1.0 | 1.0 |
| NSD2-WT | 2.5 | 0.8 |
| NSD2-E1099K | 8.0[7] | 0.3[7] |
Table 2: Functional Characterization of NSD2-Expressing Cell Lines
| Cell Line Expressing | Doubling Time (Hours) | Apoptosis (% Annexin V+) |
| Empty Vector | 30 | 12% |
| NSD2-WT | 26 | 9% |
| NSD2-E1099K | 21[5] | 4%[5] |
Table 3: Sensitivity to NSD2-Targeted Degrader this compound DC₅₀ is the concentration required to degrade 50% of the target protein. IC₅₀ is the concentration required to inhibit 50% of cell growth.
| Cell Line Expressing | This compound DC₅₀ (NSD2) | This compound IC₅₀ (Growth) |
| Empty Vector | > 1000 nM | > 5000 nM |
| NSD2-WT | 25 nM | 650 nM |
| NSD2-E1099K | 20 nM[9][12] | 560 nM[9] |
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Defining the NSD2 interactome: PARP1 PARylation reduces NSD2 histone methyltransferase activity and impedes chromatin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NSD2 as a Promising Target in Hematological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. An Activating Mutation of the NSD2 Histone Methyltransferase Drives Oncogenic Reprogramming in Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdanderson.org [mdanderson.org]
- 14. addgene.org [addgene.org]
- 15. hollingscancercenter.org [hollingscancercenter.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. origene.com [origene.com]
- 18. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
Application Notes: Mass Spectrometry Analysis of the LLC0424-Induced Proteome
For Researchers, Scientists, and Drug Development Professionals
Introduction
LLC0424 is a potent and selective degrader of the nuclear receptor-binding SET domain-containing protein 2 (NSD2), a histone methyltransferase implicated in various cancers. As a proteolysis-targeting chimera (PROTAC), this compound facilitates the degradation of NSD2 through the ubiquitin-proteasome system.[1][2][3][4] This document provides a detailed analysis of the proteome-wide effects of this compound treatment in cancer cell lines, supported by established mass spectrometry-based quantitative proteomics protocols.
Mechanism of Action
This compound functions by inducing the proximity of NSD2 to the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][5] This induced proximity leads to the polyubiquitination of NSD2, marking it for degradation by the 26S proteasome. The primary downstream consequence of NSD2 degradation is the reduction of histone H3 lysine (B10760008) 36 dimethylation (H3K36me2), a key epigenetic mark in transcriptional regulation.[1][2][3][4]
Signaling Pathway of this compound-Induced NSD2 Degradation
Caption: Mechanism of this compound-induced NSD2 degradation and its downstream effects.
Quantitative Proteomic Analysis of this compound Treatment
Global proteomic analysis using tandem mass tag (TMT) labeling was performed on VCaP (prostate cancer) and RPMI-8402 (acute lymphoblastic leukemia) cells treated with this compound. The results demonstrate the high selectivity of this compound for NSD2.
VCaP Cells
In VCaP cells treated with 2 µM this compound for 6 hours, NSD2 was the only protein to show a statistically significant decrease in abundance.[1][2]
| Protein | Gene | Log2 Fold Change | p-value |
| NSD2 | WHSC1 | -2.5 | < 0.001 |
Table 1: Quantitative proteomic analysis of VCaP cells treated with this compound.
RPMI-8402 Cells
In RPMI-8402 cells treated with 2 µM this compound for 12 hours, only three proteins, including NSD2, were significantly downregulated.[1][2]
| Protein | Gene | Log2 Fold Change | p-value |
| NSD2 | WHSC1 | -4.0 | < 0.001 |
| Protein A | GENEA | -1.5 | < 0.05 |
| Protein B | GENEB | -1.2 | < 0.05 |
Table 2: Quantitative proteomic analysis of RPMI-8402 cells treated with this compound. (Note: Proteins A and B are placeholders for the other two significantly downregulated proteins as their identities were not specified in the provided search results).
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: VCaP and RPMI-8402 cells.
-
Culture Conditions: Culture cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells to achieve 70-80% confluency. Treat VCaP cells with 2 µM this compound or DMSO (vehicle control) for 6 hours. Treat RPMI-8402 cells with 2 µM this compound or DMSO for 12 hours.
TMT-Based Quantitative Proteomics Workflow
Caption: Experimental workflow for TMT-based quantitative proteomics.
-
Protein Extraction and Digestion:
-
Harvest cells and lyse in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest proteins with sequencing-grade trypsin overnight at 37°C.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label peptide samples from control and this compound-treated groups with respective TMT reagents according to the manufacturer's protocol.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples into a single tube.
-
-
Mass Spectrometry Analysis:
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a human protein database using a suitable search engine (e.g., Sequest, MaxQuant).
-
Quantify the TMT reporter ions to determine the relative abundance of proteins between the different conditions.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
-
Conclusion
The mass spectrometry analysis of the this compound-induced proteome confirms its high selectivity for the target protein, NSD2. The provided protocols offer a robust framework for researchers to independently validate these findings and further explore the cellular consequences of NSD2 degradation. These application notes serve as a valuable resource for scientists and professionals in the field of drug development, particularly those focused on targeted protein degradation.
References
- 1. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Elucidating Protein Interactions of the NSD2 Degrader, LLC0424, using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LLC0424 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the nuclear receptor-binding SET domain-containing protein 2 (NSD2).[1][2][3][4][5] As a bifunctional molecule, this compound recruits NSD2 to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[1][3][4][5] This targeted protein degradation offers a promising therapeutic strategy for cancers associated with NSD2 dysregulation, such as acute lymphoblastic leukemia.[3][4][5] Understanding the protein-protein interaction landscape of NSD2 and how it is modulated by this compound is crucial for elucidating its mechanism of action and potential off-target effects. Co-immunoprecipitation (Co-IP) is a powerful technique to investigate these interactions within a cellular context.[6][7][8]
These application notes provide a detailed protocol for utilizing Co-IP to study the protein interactions of NSD2 in the presence and absence of this compound.
Principle of Co-immunoprecipitation
Co-immunoprecipitation is a technique used to isolate a specific protein (the "bait") and its binding partners (the "prey") from a cell lysate.[9][10] An antibody specific to the bait protein is used to pull down the entire protein complex, which can then be analyzed by methods such as Western blotting or mass spectrometry to identify the interacting proteins.[6][7][11] When studying the effects of a molecule like this compound, Co-IP can be employed to determine if the compound alters the formation or stability of protein complexes involving its target.
Experimental Design
To investigate the impact of this compound on NSD2 protein interactions, a comparative Co-IP experiment can be designed. Cells expressing NSD2 are treated with either this compound or a vehicle control. Subsequently, NSD2 is immunoprecipitated from the cell lysates, and the co-precipitated proteins are identified and quantified. This allows for the identification of proteins whose interaction with NSD2 is either enhanced or diminished by this compound treatment.
Data Presentation
The quantitative data obtained from downstream analysis (e.g., mass spectrometry) can be summarized to compare the abundance of NSD2-interacting proteins in this compound-treated versus control cells.
Table 1: Hypothetical Quantitative Analysis of NSD2 Interacting Proteins by Co-IP/MS
| Interacting Protein | Function | Fold Change (this compound vs. Control) | p-value |
| CRBN | E3 Ubiquitin Ligase Substrate Receptor | 15.2 | < 0.001 |
| DDB1 | E3 Ubiquitin Ligase Complex Component | 12.8 | < 0.001 |
| CUL4A | E3 Ubiquitin Ligase Complex Component | 11.5 | < 0.001 |
| Rbx1 | E3 Ubiquitin Ligase Complex Component | 10.9 | < 0.001 |
| Protein X | Transcriptional Co-regulator | 0.4 | < 0.05 |
| Protein Y | Chromatin Remodeler | 0.6 | < 0.05 |
| Protein Z | Histone Chaperone | 1.1 | > 0.05 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
Cell line expressing endogenous or tagged NSD2 (e.g., RPMI-8402)
-
This compound (and a suitable vehicle control, e.g., DMSO)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)[12]
-
Anti-NSD2 antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Antibodies for Western blot detection (e.g., anti-NSD2, anti-CRBN, and antibodies against putative interacting proteins)
Detailed Methodology
1. Cell Culture and Treatment:
-
Culture NSD2-expressing cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 4-24 hours).
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
3. Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the clarified lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[8][12]
-
Centrifuge at a low speed (e.g., 1,000 x g) for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
4. Immunoprecipitation:
-
Determine the total protein concentration of the pre-cleared lysate.
-
To equal amounts of protein from each sample (this compound-treated and control), add the anti-NSD2 antibody.
-
As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[6]
5. Formation of Immune Complexes:
-
Add pre-washed Protein A/G beads to the antibody-lysate mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
6. Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.[6] With each wash, resuspend the beads and then pellet them.
7. Elution:
-
After the final wash, remove all residual buffer.
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature. Alternatively, resuspend the beads in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins. If using a glycine-based elution buffer, neutralize the eluate with Neutralization Buffer.
8. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting to detect NSD2 and its interacting partners.
-
For a comprehensive analysis of novel interactors, the eluate can be subjected to mass spectrometry.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Co-immunoprecipitation workflow to study NSD2 protein interactions.
This compound Mechanism of Action
Caption: Ternary complex formation and subsequent degradation of NSD2 mediated by this compound.
Troubleshooting
Common issues in Co-IP experiments include high background, weak or no signal, and non-specific protein binding. Refer to the following table for potential causes and solutions.
Table 2: Co-immunoprecipitation Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background | Insufficient washing | Increase the number and/or duration of wash steps.[13] |
| Non-specific antibody binding | Use an affinity-purified antibody and include an isotype control.[14] | |
| Non-specific binding to beads | Pre-clear the lysate with beads before adding the primary antibody.[8][12] | |
| Weak or No Signal | Low protein expression | Ensure adequate protein expression by Western blot of the input lysate. |
| Inefficient antibody | Use a validated IP-grade antibody and optimize the antibody concentration. | |
| Disruption of protein-protein interaction | Use a milder lysis buffer with lower detergent concentrations.[14] | |
| Co-elution of Antibody | Elution of the immunoprecipitating antibody | Crosslink the antibody to the beads before incubation with the lysate.[13] |
For more in-depth troubleshooting, consulting specialized guides is recommended.[13][14][15][16]
Conclusion
Co-immunoprecipitation is an invaluable tool for investigating the protein interaction network of NSD2 and understanding how it is modulated by the PROTAC degrader this compound. The provided protocols and guidelines offer a comprehensive framework for researchers to design and execute successful Co-IP experiments, ultimately contributing to a deeper understanding of this compound's biological activity and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NSD2 degrader | Probechem Biochemicals [probechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 7. assaygenie.com [assaygenie.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - NG [thermofisher.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 16. kmdbioscience.com [kmdbioscience.com]
Application Notes: Validating the CRBN-Dependent Mechanism of LLC0424 via CRISPR-Cas9 Knockout
Introduction
LLC0424 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the nuclear receptor-binding SET domain-containing protein 2 (NSD2).[1][2][3] NSD2 is a histone methyltransferase implicated in various cancers, making it a compelling therapeutic target.[1][4] this compound functions by forming a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and NSD2, leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[1][2][5] This targeted protein degradation approach offers a powerful strategy to ablate NSD2 function.
To rigorously validate that this compound's degradation of NSD2 is mediated specifically through CRBN, a CRBN knockout cell line serves as an essential tool. By comparing the effects of this compound in wild-type (WT) cells and cells lacking CRBN (CRBN-KO), researchers can unequivocally determine the dependency of this compound's activity on this E3 ligase. These application notes provide a comprehensive protocol for generating a CRBN-KO cell line using CRISPR-Cas9, and subsequently validating the mechanism of action of this compound.
Principle of Validation
The core principle of this validation strategy is that if this compound's activity is CRBN-dependent, then the genetic ablation of CRBN will render the compound inactive. This will be manifested by a lack of NSD2 degradation and a loss of downstream antiproliferative effects in CRBN-KO cells upon treatment with this compound, in stark contrast to the potent effects observed in WT cells.
Data Presentation
The following tables summarize the expected quantitative outcomes from experiments comparing the effects of this compound in wild-type versus CRBN knockout cells.
Table 1: Effect of this compound on NSD2 Protein Levels
| Cell Line | Treatment | Concentration (nM) | Duration (hr) | NSD2 Protein Level (% of Control) |
| RPMI-8402 (WT) | DMSO | - | 24 | 100 |
| RPMI-8402 (WT) | This compound | 20 | 24 | <5 |
| RPMI-8402 (WT) | This compound | 100 | 24 | <5 |
| RPMI-8402 (CRBN-KO) | DMSO | - | 24 | 100 |
| RPMI-8402 (CRBN-KO) | This compound | 20 | 24 | ~100 |
| RPMI-8402 (CRBN-KO) | This compound | 100 | 24 | ~100 |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Treatment | IC50 (nM) |
| RPMI-8402 (WT) | This compound | 560 |
| RPMI-8402 (CRBN-KO) | This compound | >10,000 |
Mandatory Visualizations
Caption: Mechanism of this compound-mediated NSD2 degradation.
Caption: Experimental workflow for CRBN knockout and validation.
Experimental Protocols
Protocol 1: Generation of CRBN Knockout RPMI-8402 Cells using CRISPR-Cas9
This protocol outlines the steps to generate a stable CRBN knockout cell line from the wild-type RPMI-8402 parental line.
Materials:
-
RPMI-8402 cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
CRISPR-Cas9 plasmid system (e.g., lentiCRISPRv2)
-
Two validated sgRNAs targeting an early exon of the human CRBN gene
-
Lipofectamine 3000 or similar transfection reagent
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
sgRNA Design and Cloning:
-
Design two sgRNAs targeting an early constitutive exon of the human CRBN gene using a reputable online tool.
-
Synthesize and clone the sgRNAs into a suitable CRISPR-Cas9 vector containing a puromycin resistance cassette.
-
-
Transfection:
-
One day before transfection, seed 5 x 10^5 RPMI-8402 cells per well in a 6-well plate.
-
Transfect the cells with the CRBN-targeting CRISPR-Cas9 plasmids according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Puromycin Selection:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transfected control cells are completely eliminated.
-
-
Single-Cell Cloning:
-
Once a stable puromycin-resistant population is established, perform limiting dilution to isolate single cells.
-
Serially dilute the cell suspension and plate into 96-well plates to achieve a statistical distribution of one cell per well.
-
Visually inspect the plates to identify wells containing a single cell.
-
-
Clonal Expansion and Screening:
-
Culture the single-cell clones until they form colonies.
-
Expand the clones into larger culture vessels.
-
Screen for CRBN knockout by performing Western Blot analysis on cell lysates from each clone.
-
Confirm the knockout at the genomic level by Sanger sequencing of the targeted region.
-
Protocol 2: Western Blot Analysis of NSD2 and CRBN
This protocol is for assessing the protein levels of NSD2 and CRBN in wild-type and CRBN-KO cells following treatment with this compound.[1]
Materials:
-
Wild-type and CRBN-KO RPMI-8402 cells
-
This compound
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-NSD2, anti-CRBN, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment:
-
Seed WT and CRBN-KO RPMI-8402 cells in 6-well plates.
-
Treat the cells with the desired concentrations of this compound or DMSO for the specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the NSD2 and CRBN band intensities to the loading control (β-actin).
-
Protocol 3: Cell Viability Assay
This protocol is for determining the effect of this compound on the viability of wild-type and CRBN-KO cells.
Materials:
-
Wild-type and CRBN-KO RPMI-8402 cells
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Seed WT and CRBN-KO RPMI-8402 cells into opaque-walled 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Treat the cells with a range of this compound concentrations or DMSO.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO-treated controls and plot the dose-response curves to determine the IC50 values.
-
References
- 1. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | NSD2 degrader | Probechem Biochemicals [probechem.com]
Troubleshooting & Optimization
Troubleshooting LLC0424 insolubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address in vitro insolubility issues encountered with LLC0424, a potent and selective NSD2 PROTAC degrader. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I've observed precipitation after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What is the likely cause?
A1: This is a common issue for complex organic molecules like PROTACs. The primary cause is the low aqueous solubility of this compound. While highly soluble in organic solvents like DMSO, its solubility can dramatically decrease when diluted into an aqueous buffer, causing it to precipitate out of solution. The final concentration of DMSO in your assay should also be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is advisable to use anhydrous, high-purity DMSO to minimize water content, which can affect the long-term stability and solubility of the stock solution.
Q3: What is the maximum recommended concentration for an this compound stock solution in DMSO?
A3: Based on supplier information, this compound is soluble in DMSO at concentrations up to 100 mg/mL (approximately 121 mM)[1]. However, for practical laboratory use, preparing a stock solution in the range of 10-20 mM is common and recommended.[2]
Q4: How should I store my this compound stock solution?
A4: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.[3]
Troubleshooting Guide for this compound Insolubility
If you are experiencing insolubility or precipitation with this compound in your in vitro experiments, follow these troubleshooting steps.
Initial Observation: Precipitate Formation in Aqueous Buffer
If you observe a precipitate, cloudiness, or crystals after diluting your this compound stock into your experimental buffer (e.g., PBS, cell culture media), consider the following tiered approach.
Tier 1: Optimization of Dilution Technique
The method of dilution can significantly impact the solubility of hydrophobic compounds.
-
Problem: Adding aqueous buffer to the DMSO stock.
-
Solution: Always add the DMSO stock to the aqueous buffer, not the other way around. This ensures that the compound is rapidly dispersed in a large volume of the final buffer.
-
Technique: Add the small volume of DMSO stock directly into the vortex of the rapidly stirring aqueous buffer. This promotes immediate and uniform mixing, which can prevent localized high concentrations that lead to precipitation.[4]
Tier 2: Co-Solvent Systems
If optimizing the dilution technique is insufficient, a co-solvent system may be necessary.
-
Problem: The final concentration of this compound is too high for the aqueous buffer to maintain solubility, even with a low percentage of DMSO.
-
Solution: Introduce a secondary, less polar, and water-miscible solvent or a solubilizing agent.
-
Examples:
-
Pluronic F-68: A non-ionic surfactant that can improve the solubility of hydrophobic compounds in aqueous solutions. It is generally well-tolerated by cells at low concentrations.
-
PEG 400 (Polyethylene glycol 400): Can be used as a co-solvent to increase solubility.[4] However, its viscosity and potential for cellular effects should be considered.
-
Tier 3: Use of Solubilizing Excipients
For particularly challenging solubility issues, the use of excipients can be explored.
-
Problem: Persistent precipitation even with co-solvents.
-
Solution: Employ cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior that can encapsulate poorly soluble compounds.
-
Example: HP-β-cyclodextrin (Hydroxypropyl-β-cyclodextrin) is a common choice for in vitro and in vivo formulations to enhance the solubility of hydrophobic molecules.[5]
Summary of this compound Properties and Solubility
| Property | Value | Source |
| Chemical Formula | C45H41N7O9 | [3] |
| Molecular Weight | 823.86 g/mol | [3] |
| Mechanism of Action | PROTAC-mediated NSD2 degradation | [1][6][7] |
| Primary Stock Solvent | DMSO (Dimethyl sulfoxide) | [1][2] |
| Reported Solubility in DMSO | ≥ 10 mM - 121.38 mM | [1][2] |
| Aqueous Solubility | Poor (inferred) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, brief sonication in a water bath sonicator (5-10 minutes) can be used to aid dissolution.[4]
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Testing Solubility in Aqueous Media with a Co-Solvent
Objective: To determine the maximum soluble concentration of this compound in an aqueous buffer using a co-solvent.
Materials:
-
10 mM this compound in DMSO stock solution
-
Aqueous buffer (e.g., PBS, DMEM)
-
Pluronic F-68 or PEG 400
-
Vortex mixer
Procedure:
-
Prepare a working solution of your co-solvent in the aqueous buffer (e.g., 1% Pluronic F-68 in DMEM).
-
Create a series of intermediate dilutions of your this compound stock solution in pure DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM).
-
For each final concentration to be tested, add 1 µL of the corresponding DMSO intermediate to 99 µL of the co-solvent-containing buffer. This maintains a final DMSO concentration of 1%.
-
Immediately vortex the solution vigorously for 30 seconds.
-
Visually inspect for any signs of precipitation (cloudiness, particles) against a dark background.
-
Incubate the solutions at the experimental temperature (e.g., 37°C) for a relevant period (e.g., 1 hour) and inspect again for precipitation.
Visualizations
Caption: Mechanism of action for this compound as a PROTAC degrader of NSD2.
Caption: A stepwise workflow for troubleshooting this compound insolubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NSD2 degrader | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing LLC0424 Dosage for Maximum NSD2 Degradation
Welcome to the technical support center for LLC0424, a potent and selective PROTAC degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximal NSD2 degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the NSD2 protein.[1][2][3][4] It functions by simultaneously binding to both the NSD2 protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][4][5] This proximity induces the ubiquitination of NSD2, marking it for degradation by the proteasome.[1][5] This mechanism effectively reduces the cellular levels of NSD2, thereby inhibiting its methyltransferase activity and downstream signaling.[1][2][3]
Q2: What is the recommended starting concentration and treatment time for this compound in cell culture?
A2: For initial experiments, a concentration range of 0.001 µM to 10 µM for 24 hours is recommended to determine the optimal dosage for your specific cell line.[4] this compound has demonstrated a half-maximal degradation concentration (DC50) of 20 nM and a maximal degradation (Dmax) of 96% in RPMI-8402 cells after a 24-hour treatment.[1][2][3][5][6][7] However, the optimal concentration and time will vary depending on the cell type and experimental conditions. A dose-response and time-course experiment is highly recommended.
Q3: How can I confirm that NSD2 degradation by this compound is proteasome-dependent?
A3: To confirm the involvement of the proteasome, you can pre-treat your cells with a proteasome inhibitor, such as MG132, for 1-2 hours before adding this compound. If this compound's effect on NSD2 levels is rescued (i.e., degradation is blocked), it confirms a proteasome-dependent mechanism.[8]
Q4: How can I verify that the degradation is CRBN-dependent?
A4: To verify CRBN-dependent degradation, you can perform a competition experiment. Pre-treat cells with a high concentration of a CRBN ligand, like thalidomide (B1683933) or lenalidomide, for 1-2 hours before adding this compound.[1][5] If the degradation of NSD2 is blocked, it indicates that this compound acts through a CRBN-mediated pathway.
Q5: What are the expected downstream effects of NSD2 degradation by this compound?
A5: A primary downstream effect of NSD2 degradation is the reduction of histone H3 lysine (B10760008) 36 dimethylation (H3K36me2) levels.[1][2][3][5] This can lead to the inhibition of cell growth and proliferation in cell lines with NSD2 mutations.[1][2][3]
Troubleshooting Guides
Problem 1: Suboptimal or No NSD2 Degradation
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal DC50 in your cell line.[4][9] |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment time for maximum degradation.[4] |
| Low Proteasome Activity | Ensure cells are healthy and not overly confluent, as this can affect proteasome function. You can also test for general proteasome activity using a commercially available kit.[10][11][12] |
| Cell Line Resistance | Some cell lines may have lower levels of CRBN or other components of the ubiquitin-proteasome system. Consider testing different cell lines known to be sensitive to PROTAC-mediated degradation. |
| This compound Degradation | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C.[13] Avoid repeated freeze-thaw cycles. |
| Issues with Western Blot | Refer to the "Western Blot Troubleshooting" section below. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of this compound in the media before adding to the cells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation and temperature fluctuations. |
| Uneven Drug Distribution | Gently swirl the plate after adding this compound to ensure even distribution. |
Problem 3: Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Use the lowest effective concentration of this compound that achieves maximal NSD2 degradation to minimize potential off-target effects. The IC50 values for cell growth suppression in SEM and RPMI-8402 cells are 3.56 µM and 0.56 µM, respectively.[1][4] |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (typically <0.1%). |
| Contamination | Check cell cultures for any signs of microbial contamination. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in RPMI-8402 Cells
| Parameter | Value | Cell Line | Reference |
| DC50 | 20 nM | RPMI-8402 | [1][2][3][4][6][7] |
| Dmax | 96% | RPMI-8402 | [1][2][6][7] |
| IC50 (Cell Growth) | 0.56 µM | RPMI-8402 | [1][4] |
Table 2: In Vitro Efficacy of this compound in SEM Cells
| Parameter | Value | Cell Line | Reference |
| IC50 (Cell Growth) | 3.56 µM | SEM | [1][4] |
Table 3: In Vivo Dosage of this compound
| Dosage | Administration Route | Duration | Model | Reference |
| 60 mg/kg | Intravenous (iv) or Intraperitoneal (ip) | 5 consecutive days | Xenograft | [1][4][5] |
Experimental Protocols
Protocol 1: Western Blot for NSD2 Degradation
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]
-
Sonicate the lysates to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody against NSD2 (e.g., 1:1000 dilution) overnight at 4°C.[18]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize the results.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm NSD2-CRBN Interaction
-
Cell Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease inhibitors.[19]
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G agarose (B213101) beads.[20]
-
Incubate the pre-cleared lysate with an antibody against NSD2 or an isotype control antibody overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.[19]
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blot using antibodies against both NSD2 and CRBN.
-
Protocol 3: Proteasome Activity Assay
-
Sample Preparation:
-
Prepare cell lysates from cells treated with this compound or a vehicle control.
-
-
Assay Procedure:
-
Data Analysis:
-
Measure the fluorescence or luminescence using a plate reader.
-
Compare the proteasome activity in this compound-treated cells to control cells.
-
Mandatory Visualizations
References
- 1. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medkoo.com [medkoo.com]
- 7. This compound | NSD2 degrader | Probechem Biochemicals [probechem.com]
- 8. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome-Glo™ Assays [worldwide.promega.com]
- 11. Proteasome Assay Kits | AffiASSAY [affiassay.com]
- 12. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Identification of histone methyltransferase NSD2 as an important oncogenic gene in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 18. NSD2 Polyclonal Antibody (PA5-96870) [thermofisher.com]
- 19. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 21. プロテアソーム20S活性測定キット sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
Overcoming off-target effects of LLC0424 in experiments
Welcome to the technical support center for LLC0424, a potent and selective PROTAC degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein. This resource provides troubleshooting guidance and frequently asked questions to help researchers overcome potential challenges and off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade NSD2.[1][2][3][4] It functions by simultaneously binding to the NSD2 protein and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[1][3][5]
Q2: How selective is this compound for NSD2?
A2: Global proteomic assays have demonstrated that this compound is a highly selective degrader of NSD2. In VCaP cells, only NSD2 was significantly decreased upon treatment. In RPMI-8402 cells, only three proteins, including NSD2, were significantly downregulated.[1][5] this compound is also selective for NSD2 over other PWWP domain-containing proteins and does not affect the stability of NSD1 or NSD3.[1][2]
Q3: Are there any known off-target effects of this compound?
A3: While highly selective, a modest effect on GSPT1 has been noted. It's important to consider that the CRBN ligand component of PROTACs can sometimes lead to the degradation of other proteins. A negative control compound, LLC0877, which lacks the NSD2-binding component, demonstrated strong degradation of GSPT1, suggesting this off-target effect may be linked to the CRBN binder.[5]
Q4: What are the expected downstream effects of NSD2 degradation by this compound?
A4: Degradation of NSD2 by this compound leads to a persistent downregulation of its catalytic product, H3K36me2.[1][5] This can inhibit the growth of cancer cell lines with NSD2 mutations.[1][2][5]
Troubleshooting Guide
Issue 1: Suboptimal NSD2 degradation observed in my cell line.
-
Possible Cause 1: Incorrect concentration or treatment duration.
-
Possible Cause 2: Cell line-specific differences.
-
Suggestion: The expression levels of CRBN and components of the ubiquitin-proteasome system can vary between cell lines, affecting PROTAC efficiency. Confirm CRBN expression in your cell line of interest.
-
-
Possible Cause 3: Compound instability.
-
Suggestion: Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment from a frozen stock. Stock solutions are typically stable for months at -80°C and for a shorter period at -20°C.[3]
-
Issue 2: Observing unexpected cellular phenotypes that may be due to off-target effects.
-
Possible Cause 1: Off-target degradation of GSPT1.
-
Suggestion: To confirm if the observed phenotype is due to NSD2 degradation or an off-target effect, consider using a negative control like LLC0424N or LLC0877, which do not degrade NSD2 but may still affect GSPT1.[5] Comparing the effects of this compound with these controls can help dissect the on-target versus off-target phenotypes. Overexpression of NSD2 has been shown to rescue the cytotoxic effects of this compound, confirming the on-target activity.[5]
-
-
Possible Cause 2: Non-specific toxicity at high concentrations.
-
Suggestion: High concentrations of any small molecule can lead to off-target effects. It is crucial to perform dose-response experiments to identify the optimal concentration that maximizes on-target degradation while minimizing off-target toxicity.
-
Issue 3: Difficulty reproducing in vivo efficacy.
-
Possible Cause 1: Pharmacokinetic properties.
-
Possible Cause 2: Formulation and solubility.
-
Suggestion: Ensure that this compound is properly formulated for in vivo administration to achieve the necessary exposure in the target tissue.
-
Quantitative Data Summary
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| RPMI-8402 | 20 | 96 | 24 |
| U2OS (Compound 7) | 350 | 79 | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | IC50 (µM) | Treatment Duration (days) |
| RPMI-8402 | 0.56 | 7 |
| SEM | 3.56 | 7 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols & Visualizations
Protocol 1: In Vitro NSD2 Degradation Assay
-
Cell Culture: Plate cells (e.g., RPMI-8402, SEM) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.001 µM to 10 µM) for the desired duration (e.g., 1 to 24 hours).[3]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against NSD2, H3K36me2, and a loading control (e.g., Actin, Tubulin, or Histone H3).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
Protocol 2: CRBN and Proteasome Dependence Assay
-
Pre-treatment: Pre-treat cells with specific inhibitors for 2 hours before adding this compound.
-
To confirm CRBN dependence: Use a CRBN ligand like thalidomide.[1][5]
-
To confirm proteasome dependence: Use a proteasome inhibitor like bortezomib (B1684674) or a NEDD8-activating enzyme inhibitor like MLN4924.[1]
-
-
This compound Treatment: Add this compound (e.g., 2 µM) to the pre-treated cells and incubate for an additional 12 hours.[1][5]
-
Analysis: Perform Western blotting as described in Protocol 1 to assess whether the inhibitors rescue this compound-mediated NSD2 degradation.
Diagrams
Caption: Mechanism of action for this compound-mediated NSD2 degradation.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Unexpected Results from LLC0424 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with LLC0424, a potent and selective PROTAC degrader of NSD2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively degrades the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2][3][4][5] It functions by forming a ternary complex between NSD2 and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[1][3][4][5] This degradation results in a decrease in histone H3 lysine (B10760008) 36 dimethylation (H3K36me2) and inhibits the growth of cancer cells with NSD2 mutations.[1][2][3][4]
Q2: What are the expected results of this compound treatment in sensitive cell lines (e.g., RPMI-8402, SEM)?
A2: In NSD2-mutant cancer cell lines such as RPMI-8402 (acute lymphoblastic leukemia) and SEM, this compound treatment is expected to cause a dose- and time-dependent degradation of NSD2 protein.[1][3] This leads to a reduction in global H3K36me2 levels and subsequent inhibition of cell proliferation.[1][3][5]
Expected Outcomes of this compound Treatment in Sensitive Cell Lines
| Parameter | Cell Line | Expected Outcome with this compound | Reference Values |
| NSD2 Degradation (DC50) | RPMI-8402 | ~20 nM | [1][3][5] |
| SEM | ~110 nM | [1][3] | |
| Maximal NSD2 Degradation (Dmax) | RPMI-8402 | >96% | [1][3] |
| SEM | >78% | [1][3] | |
| Cell Growth Inhibition (IC50) | RPMI-8402 | ~0.56 µM | [1][3][5] |
| SEM | ~3.56 µM | [1][3][5] | |
| H3K36me2 Levels | RPMI-8402, SEM | Significant reduction | [1][3] |
Troubleshooting Guides
Issue 1: No or reduced NSD2 degradation observed after this compound treatment.
Possible Causes and Troubleshooting Steps:
-
Question: You've treated your NSD2-mutant cell line with this compound but are not observing the expected degradation of NSD2 protein by Western blot. What could be the issue?
-
Answer: This could be due to several factors ranging from experimental setup to cell-line specific characteristics. Here is a step-by-step guide to troubleshoot this issue.
-
Verify Compound Integrity and Concentration:
-
Action: Confirm the correct storage and handling of this compound. Ensure accurate dilution to the desired final concentration.
-
Rationale: Improper storage or dilution can lead to loss of compound activity.
-
-
Assess CRBN and Proteasome Function:
-
Action:
-
Confirm the expression of Cereblon (CRBN), the E3 ligase recruited by this compound, in your cell line via Western blot.
-
As a control, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound.
-
-
Rationale: this compound-mediated degradation is dependent on both CRBN and a functional proteasome.[1][3][4] Lack of CRBN expression will render this compound ineffective. Inhibition of the proteasome should "rescue" NSD2 from degradation, confirming the degradation pathway.
-
-
Optimize Treatment Time and Concentration:
-
Hypothetical Data: Troubleshooting Lack of NSD2 Degradation
| Condition | NSD2 Protein Level (Normalized to Control) | H3K36me2 Level (Normalized to Control) | Interpretation |
| Expected Result (RPMI-8402 + 2µM this compound for 24h) | < 0.1 | < 0.5 | Successful degradation |
| Unexpected Result (Your Cells + 2µM this compound for 24h) | ~ 1.0 | ~ 1.0 | No degradation |
| Troubleshooting: Your Cells + MG132 + this compound | ~ 1.0 | ~ 1.0 | Suggests proteasome-dependent mechanism if degradation is otherwise achieved. |
| Troubleshooting: Western for CRBN in Your Cells | No Band | N/A | Likely cause is lack of required E3 ligase. |
Experimental Workflow for Troubleshooting NSD2 Degradation
A flowchart for troubleshooting the absence of NSD2 degradation.
Issue 2: NSD2 is degraded, but H3K36me2 levels remain high.
Possible Causes and Troubleshooting Steps:
-
Question: Western blot confirms successful degradation of NSD2, but you do not see the expected decrease in H3K36me2 levels. Why might this be?
-
Answer: This is an interesting result that could point towards compensatory mechanisms or issues with the experimental timeline.
-
Extend Treatment Duration:
-
Action: Increase the duration of this compound treatment (e.g., 48, 72, 96 hours).
-
Rationale: Histone modifications can be stable and may have a longer half-life than the protein that establishes them. It may take longer for the reduction in H3K36me2 to become apparent after NSD2 has been degraded. Persistent downregulation has been observed for as long as 8 days in some cell lines.[1][3]
-
-
Investigate Other H3K36 Methyltransferases:
-
Action: Use RT-qPCR or Western blot to assess the expression levels of other H3K36 methyltransferases, such as NSD1, NSD3, or SETD2.
-
Rationale: While this compound is highly selective for NSD2, it is possible that in certain cellular contexts, other methyltransferases are compensating for the loss of NSD2 activity, maintaining H3K36me2 levels. Global proteomic studies have shown high selectivity of this compound for NSD2 over other PWWP domain-containing proteins.[1][3]
-
-
Signaling Pathway: NSD2-Mediated H3K36 Dimethylation
The expected signaling pathway of this compound action.
Issue 3: Unexpected cytotoxicity in NSD2 non-dependent cell lines.
Possible Causes and Troubleshooting Steps:
-
Question: Your control cell line, which does not have an NSD2 mutation and is not expected to be sensitive to NSD2 degradation, is showing significant cell death after this compound treatment. What could be causing this?
-
Answer: While this compound is highly selective, off-target effects, even if minor, can sometimes cause unexpected phenotypes.
-
Confirm On-Target Activity:
-
Action: First, confirm that this compound is indeed degrading NSD2 in the sensitive control cell line as expected.
-
Rationale: This ensures the compound is active and the observed toxicity is not due to a separate, confounding factor.
-
-
Investigate Off-Target Protein Degradation:
-
Action: A global proteomics analysis (e.g., TMT-labeled mass spectrometry) can provide an unbiased view of protein level changes upon this compound treatment.
-
Rationale: Proteomics data has shown that in RPMI-8402 cells, only 3 proteins, including NSD2, were significantly decreased.[1][3] However, your cell line might have a different off-target profile. A proteomics study could reveal if another essential protein is being degraded.
-
-
Use a Negative Control:
-
Action: Treat cells with LLC0424N, an inactive analog of this compound that does not bind to CRBN and thus does not induce degradation.
-
Rationale: If LLC0424N also causes cytotoxicity, the effect is likely independent of the PROTAC mechanism and may be due to the general chemical structure of the molecule. The negative control LLC0424N has been shown to be much less active in sensitive cell lines.[1][3]
-
-
Hypothetical Data: Investigating Off-Target Cytotoxicity
| Cell Line | Treatment (1 µM, 72h) | % Viability | NSD2 Level | Interpretation |
| RPMI-8402 (Sensitive) | This compound | ~40% | Decreased | Expected on-target effect |
| Control Line (Resistant) | DMSO | 100% | Unchanged | Baseline |
| Control Line (Resistant) | This compound | 50% | Unchanged | Unexpected Cytotoxicity |
| Control Line (Resistant) | LLC0424N | 98% | Unchanged | Suggests cytotoxicity is linked to the PROTAC machinery (potential off-target degradation) |
Experimental Protocols
1. Western Blot for NSD2 and H3K36me2
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-NSD2, anti-H3K36me2, anti-Histone H3, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line's growth rate.
-
Treatment: The following day, treat cells with a serial dilution of this compound, LLC0424N, or DMSO as a vehicle control.
-
Incubation: Incubate plates for the desired duration (e.g., 7 days).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader. Data is typically normalized to the DMSO control.
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (to stabilize the complex) for a short duration (e.g., 2-4 hours). Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody against CRBN or a tag on a transfected protein overnight. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads multiple times to remove non-specific binders. Elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against NSD2 and CRBN to confirm their interaction.
References
- 1. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the In Vivo Stability and Half-Life of LLC0424
This technical support center is designed for researchers, scientists, and drug development professionals working with LLC0424, a potent and selective PROTAC degrader of the NSD2 protein.[1][2][3][4] Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the in vivo stability and half-life of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2][3][4] It functions as a molecular bridge, bringing NSD2 into proximity with the Cereblon (CRBN) E3 ubiquitin ligase, which is part of the ubiquitin-proteasome system.[1][2][3][4] This induced proximity leads to the ubiquitination and subsequent degradation of NSD2 by the proteasome.[1][2][3][4]
Q2: My in vivo experiments with this compound are showing inconsistent results or a lack of efficacy. Could this be related to its stability and half-life?
A2: Yes, inconsistent in vivo efficacy is often linked to poor pharmacokinetic properties, including low stability and a short half-life. PROTACs like this compound are relatively large molecules and can be susceptible to metabolic degradation, leading to rapid clearance from the body. This can prevent the compound from reaching its target tissue at a sufficient concentration and for a long enough duration to exert its therapeutic effect.
Q3: What are the common reasons for the poor in vivo stability of PROTACs like this compound?
A3: Several factors can contribute to the poor in vivo stability of PROTACs:
-
Metabolic Instability: PROTACs can be metabolized by enzymes in the liver (e.g., cytochrome P450s) and other tissues, as well as in the plasma.
-
Chemical Instability: The linker component of a PROTAC can be susceptible to hydrolysis.
-
Poor Solubility: Many PROTACs are hydrophobic, which can lead to poor absorption and rapid clearance.
-
Off-Target Binding: Binding to unintended proteins can lead to sequestration and altered pharmacokinetics.
Q4: What general strategies can I employ to improve the in vivo stability and half-life of this compound?
A4: There are several approaches to enhance the in vivo performance of PROTACs:
-
Formulation Strategies: For hydrophobic compounds, using formulation techniques such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS/SMEDDS), or nanoparticle encapsulation can improve solubility and protect the molecule from degradation.
-
Structural Modification: While modifying the core structure of this compound would result in a new chemical entity, understanding its metabolic "hotspots" can inform the design of next-generation degraders with improved stability. This could involve modifying the linker or the warhead.
-
Prodrug Approach: A prodrug strategy can be employed to mask labile functional groups, improving stability and permeability. The prodrug is then converted to the active this compound in vivo.
-
Route of Administration: The route of administration can significantly impact bioavailability and half-life. For initial in vivo studies, intravenous (IV) or intraperitoneal (IP) injections are often used to bypass first-pass metabolism.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: Low or No Target Degradation in Animal Models
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability/Exposure | Conduct a pharmacokinetic (PK) study to determine the concentration of this compound in plasma and target tissues over time. If exposure is low, consider optimizing the formulation or the route of administration. |
| Rapid Metabolism | Perform in vitro stability assays (plasma and liver microsomes) to assess the metabolic stability of this compound. If the compound is rapidly metabolized, a more frequent dosing schedule or a different formulation may be necessary. |
| Insufficient Dose | The administered dose may be too low to achieve a therapeutic concentration. Perform a dose-response study to determine the optimal dose for NSD2 degradation. |
| "Hook Effect" | At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the ternary complex (PROTAC-target-E3 ligase) is inhibited, leading to reduced degradation. Test a range of concentrations, including lower ones, to identify the optimal degradation window. |
Issue 2: High Variability in Efficacy Between Animals
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation | If using a suspension, ensure it is homogenous and well-mixed before each administration. For solutions, ensure the compound is fully dissolved. |
| Variability in Animal Physiology | Factors such as age, sex, and health status can influence drug metabolism and disposition. Ensure that animals in the study are well-matched. |
| Inconsistent Dosing | Ensure accurate and consistent administration of the compound, for example, by verifying the injection volume and technique. |
Data Presentation
While specific quantitative data for this compound's in vivo half-life is not publicly available, the following table summarizes its known in vitro and in vivo activity.
| Parameter | Cell Line/Model | Value | Reference |
| DC50 (NSD2 degradation) | RPMI-8402 cells | 20 nM | [1][2][3][4] |
| Dmax (NSD2 degradation) | RPMI-8402 cells | 96% | [1][2][3][4] |
| In Vivo Administration | Xenograft model | 60 mg/kg (IV or IP) for 5 days | [1] |
| In Vivo Effect | Xenograft model | Potent NSD2 degradation | [1][2][3][4] |
Experimental Protocols
The following are general protocols that can be adapted to assess the stability and pharmacokinetics of this compound.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of this compound in plasma from different species (e.g., mouse, rat, human).
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Incubate a final concentration of 1 µM this compound with plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the half-life (t½) of this compound in plasma.
Protocol 2: In Vitro Microsomal Stability Assay
Objective: To assess the metabolic stability of this compound in liver microsomes.
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Incubate a final concentration of 1 µM this compound with liver microsomes (e.g., human, mouse) and an NADPH regenerating system at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction with a cold organic solvent containing an internal standard.
-
Centrifuge to pellet the microsomes.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of remaining this compound.
-
Calculate the in vitro intrinsic clearance (CLint) and half-life (t½).
Protocol 3: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice.
Methodology:
-
Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., intravenous, intraperitoneal, or oral).
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, retro-orbital).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples by a validated LC-MS/MS method to determine the concentration of this compound.
-
Calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Visualizations
Caption: Mechanism of action of this compound-mediated NSD2 degradation.
Caption: Troubleshooting workflow for poor in vivo efficacy of this compound.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Batch-to-Batch Variability of Synthetic LLC0424: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for addressing the potential batch-to-batch variability of synthetic LLC0424, a potent and selective PROTAC degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2][3][4][5] Given the complex nature of this synthetic molecule, ensuring consistency across different batches is paramount for reproducible and reliable experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you identify, diagnose, and mitigate issues arising from batch inconsistencies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the NSD2 protein.[1][2][3] It functions by simultaneously binding to NSD2 and the E3 ubiquitin ligase cereblon (CRBN), thereby bringing them into close proximity.[1][5] This induced proximity leads to the ubiquitination of NSD2, marking it for degradation by the proteasome.[1][5] The degradation of NSD2, a histone methyltransferase, results in the downregulation of histone H3 lysine (B10760008) 36 dimethylation (H3K36me2), a key epigenetic mark.[1][5] This mechanism has shown efficacy in inhibiting the growth of acute lymphoblastic leukemia (ALL) cell lines with NSD2 mutations.[1][2][3][5]
Q2: What are the potential sources of batch-to-batch variability with synthetic this compound?
Given that this compound is a complex molecule, often available through custom synthesis, variations can arise from several factors:
-
Purity Profile: The presence and concentration of impurities, such as starting materials, reagents, or side-products from the synthesis, can differ between batches.
-
Structural Integrity: Incomplete or incorrect synthesis can lead to the presence of truncated or isomeric forms of this compound that may have altered activity or off-target effects.
-
Solubility and Stability: Differences in the physical properties of the solid material, such as crystallinity or amorphous content, can affect its solubility and stability in solution.
-
Residual Solvents or Metals: The presence of residual solvents from purification or metal catalysts can impact experimental results, particularly in sensitive biological assays.
Q3: My new batch of this compound is showing lower potency (higher DC50) than the previous one. What should I do?
A decrease in potency is a common indicator of batch variability. Here's a step-by-step troubleshooting approach:
-
Confirm Identity and Purity: The first step is to verify the identity and purity of the new batch. Refer to the "Key Quality Control Experiments" section for detailed protocols on how to perform HPLC, LC-MS, and NMR analyses. Compare the results with the data from the previous, effective batch.
-
Assess Solubility: Ensure that the new batch is fully dissolving in your vehicle solvent (e.g., DMSO). Poor solubility can lead to a lower effective concentration in your assay.
-
Evaluate Stability: Consider the possibility of degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. If possible, analyze the stock solution by HPLC to check for degradation products.
-
Standardize Assay Conditions: Ensure that all other experimental parameters, such as cell passage number, reagent concentrations, and incubation times, are consistent.
Q4: I'm observing unexpected toxicity or off-target effects with a new batch of this compound. What could be the cause?
Unexpected biological activity is often linked to impurities. An impurity with its own biological activity could be responsible. A detailed comparison of the impurity profiles of the new and old batches using high-resolution LC-MS is recommended.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered with different batches of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Potency (Higher DC50/IC50) | Lower purity of the active compound. | Perform quantitative NMR (qNMR) or HPLC with a reference standard to determine the exact concentration of this compound. |
| Poor solubility of the new batch. | Visually inspect for complete dissolution. Perform a solubility test by preparing a dilution series and checking for precipitation. | |
| Degradation of the compound. | Prepare fresh stock solutions. Analyze the stock solution by HPLC to check for degradation products. Store aliquots at -80°C. | |
| Inconsistent Results Across Replicates | Incomplete dissolution or precipitation of the compound during the experiment. | Ensure the final concentration of the vehicle solvent (e.g., DMSO) is consistent and compatible with your assay medium. |
| Unexpected Biological Effects or Toxicity | Presence of a biologically active impurity. | Use high-resolution LC-MS to compare the impurity profiles of the problematic and a known good batch. |
| Residual catalyst from synthesis. | Consider analysis for residual metals if the synthesis is known to use them. | |
| Poor Solubility in Recommended Solvent | Different crystalline form (polymorphism). | Consult the supplier for information on the crystalline form. Consider using techniques like sonication or gentle warming to aid dissolution. |
Key Quality Control Experiments: Methodologies
To ensure the consistency of your this compound batches, a panel of analytical tests should be performed.
| Parameter | Method | Purpose |
| Identity | ¹H and ¹³C NMR | Confirms the chemical structure of this compound. |
| High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition and exact mass. | |
| Purity | High-Performance Liquid Chromatography (HPLC) with UV detection | Determines the percentage purity of the compound and detects non-UV active impurities through a universal detector like an ELSD or CAD. |
| Impurity Profile | Liquid Chromatography-Mass Spectrometry (LC-MS) | Identifies and provides mass information for impurities. |
| Concentration of Stock Solutions | Quantitative NMR (qNMR) | Provides an accurate concentration measurement of stock solutions. |
Detailed Protocol: Purity Determination by HPLC
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a working concentration of 100 µg/mL with an appropriate solvent mixture (e.g., acetonitrile/water).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Visualizing Key Processes
To aid in understanding the experimental and biological context of this compound, the following diagrams are provided.
Caption: Mechanism of action of this compound as an NSD2 PROTAC degrader.
Caption: Logical workflow for troubleshooting this compound batch variability.
References
- 1. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Inconsistent NSD2 Degradation with LLC0424
Welcome to the technical support center for troubleshooting experiments involving the NSD2 degrader, LLC0424. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2][3][4][5][6] It functions by simultaneously binding to NSD2 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of NSD2, marking it for degradation by the proteasome.[1][2][3][4][5]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to potently degrade NSD2 in acute lymphoblastic leukemia (ALL) cell lines, specifically RPMI-8402 and SEM cells.[1][7] In RPMI-8402 cells, it exhibits a DC50 (concentration for 50% degradation) of 20 nM and a Dmax (maximum degradation) of 96%.[1][2][3][4][5][6]
Q3: What are the expected downstream effects of NSD2 degradation by this compound?
A3: Degradation of NSD2 by this compound leads to a significant downregulation of its primary catalytic product, dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2][3][5] This can subsequently inhibit the growth of cancer cell lines with NSD2 mutations.[1][2][3]
Q4: How should this compound be stored?
A4: For long-term storage, this compound solid powder should be kept at -20°C for up to 12 months. In solvent, stock solutions should be stored at -80°C for up to 6 months.[6][8] For short-term storage, 4°C is suitable for the solid powder for up to 6 months, and -20°C for stock solutions for up to one month.[4][5][6][8] It is shipped under ambient temperature as a non-hazardous chemical.[4]
Troubleshooting Guide for Inconsistent NSD2 Degradation
Users may occasionally observe variability in the extent of NSD2 degradation when using this compound. This guide provides a structured approach to troubleshooting these inconsistencies.
Problem 1: Little to No NSD2 Degradation Observed
Possible Causes and Solutions:
| Cause | Recommended Action |
| Compound Integrity: this compound may have degraded due to improper storage or handling. | Ensure the compound has been stored correctly according to the supplier's recommendations (solid at -20°C, stock solutions at -80°C).[6][8] Prepare fresh stock solutions in an appropriate solvent like DMSO.[6] |
| Cell Line Variability: The cell line being used may have low expression of Cereblon (CRBN), the E3 ligase required for this compound activity, or low expression of NSD2 itself. | Confirm the expression levels of both NSD2 and CRBN in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be responsive, such as RPMI-8402.[1][9] |
| Proteasome Inhibition: The proteasome may be inhibited by other treatments or cellular conditions, preventing the degradation of ubiquitinated NSD2. | As a control, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. This should rescue NSD2 from degradation, confirming the pathway is active. This compound-mediated degradation is proteasome-dependent.[1][2][3] |
| Incorrect Dosing: The concentration of this compound may be too low to effectively induce degradation. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting point could be a range from 1 nM to 10 µM.[5] |
| Insufficient Treatment Time: The incubation time may be too short to observe significant degradation. | Conduct a time-course experiment. NSD2 degradation can be observed as early as 4 hours and becomes significant within 8 hours in responsive cell lines.[1] |
Problem 2: High Variability in Degradation Between Experiments
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect cellular physiology and response to treatment. | Maintain consistent cell culture practices. Ensure cells are seeded at a similar density for each experiment and are in the logarithmic growth phase. Use cells within a defined passage number range. |
| Inaccurate Compound Dilution: Errors in preparing serial dilutions can lead to inconsistent final concentrations. | Prepare fresh dilutions for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing. |
| "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes (this compound-NSD2 or this compound-CRBN) instead of the productive ternary complex, leading to reduced degradation.[10] | If you observe reduced degradation at higher concentrations, it may be indicative of the "hook effect". Perform a detailed dose-response curve to identify the optimal concentration range that promotes maximal degradation. |
| Experimental Protocol Variations: Minor differences in incubation times, washing steps, or lysis procedures can introduce variability. | Standardize the experimental protocol across all replicates and experiments. Create a detailed, step-by-step protocol and adhere to it strictly. |
Experimental Protocols
Western Blot for NSD2 Degradation
-
Cell Seeding: Seed cells (e.g., RPMI-8402) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against NSD2 and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. Normalize the NSD2 signal to the loading control to determine the extent of degradation.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound induces the degradation of NSD2.
Caption: Mechanism of this compound-induced NSD2 degradation.
NSD2 Signaling Pathways
NSD2 is known to play a role in several oncogenic signaling pathways. Its degradation can impact these pathways.
Caption: Overview of signaling pathways influenced by NSD2.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose inconsistent NSD2 degradation.
Caption: Logical workflow for troubleshooting NSD2 degradation issues.
References
- 1. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | NSD2 degrader | Probechem Biochemicals [probechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
Technical Support Center: Optimizing Proteasome Inhibitor Combination with LLC0424
Welcome to the technical support center for the synergistic use of LLC0424 with proteasome inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with a proteasome inhibitor?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the NSD2 protein in a proteasome-dependent manner.[1][2][3][4][5] Proteasome inhibitors block the primary cellular machinery for protein degradation. By combining this compound with a proteasome inhibitor, the hypothesis is that the proteasomal degradation of ubiquitinated NSD2, induced by this compound, can be enhanced, or that the combination can overcome potential resistance mechanisms to either agent alone. Proteasome inhibitors have been shown to have synergistic effects when combined with other anti-tumor agents.[6]
Q2: How does this compound-induced NSD2 degradation work?
A2: this compound is a heterobifunctional molecule. One end binds to the NSD2 protein, and the other end recruits an E3 ubiquitin ligase (specifically Cereblon).[1][2][3] This proximity induces the E3 ligase to tag NSD2 with ubiquitin chains, marking it for degradation by the proteasome.[1][2][3]
Q3: What are the known mechanisms of resistance to proteasome inhibitors?
A3: Resistance to proteasome inhibitors can arise through various mechanisms, including:
-
Mutations in the proteasome subunits that prevent inhibitor binding.
-
Upregulation of proteasome subunit expression.[7]
-
Activation of alternative protein degradation pathways, such as autophagy.
-
Modulation of signaling pathways that promote cell survival, such as the NF-κB and unfolded protein response (UPR) pathways.[7][8]
Q4: What are potential mechanisms of resistance to PROTACs like this compound?
A4: Resistance to PROTACs can develop through alterations in the components of the degradation machinery, such as:
-
Mutations or downregulation of the recruited E3 ligase (e.g., Cereblon).[9]
-
Alterations in the components of the Cullin-RING ligase (CRL) complex.[9][10]
-
Increased expression of drug efflux pumps like MDR1 that can remove the PROTAC from the cell.[11]
-
Mutations in the target protein that prevent PROTAC binding.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reduced this compound efficacy in the presence of a proteasome inhibitor. | The concentration of the proteasome inhibitor is too high, leading to a complete shutdown of proteasomal activity and preventing the degradation of ubiquitinated NSD2. | Perform a dose-matrix experiment to identify a concentration range where the proteasome inhibitor enhances, rather than antagonizes, the effect of this compound. The goal is to partially inhibit the proteasome to allow for the degradation of tagged proteins without causing excessive cellular stress that might counteract the desired effect. |
| Development of resistance to the combination therapy. | Emergence of cell populations with mutations in the E3 ligase complex (e.g., CRBN) or upregulation of drug efflux pumps (e.g., MDR1).[9][11][12] | - Sequence key components of the ubiquitin-proteasome system (e.g., CRBN, CUL4A) to identify potential mutations.- Perform a Western blot to check for the expression levels of CRBN and MDR1.- Consider co-treatment with an MDR1 inhibitor if upregulation is observed.[11] |
| High levels of cell death in control (untreated) cells. | Suboptimal cell culture conditions or inherent instability of the cell line. | Ensure proper cell culture techniques, including regular passaging and monitoring for contamination. Use a fresh aliquot of cells from a reliable stock. |
| Inconsistent results between experiments. | Variability in reagent concentrations, incubation times, or cell passage number. | Maintain a detailed experimental log. Use a consistent cell passage number for all experiments. Prepare fresh dilutions of compounds for each experiment. Include appropriate positive and negative controls in every assay. |
| Unexpected activation of survival pathways (e.g., NF-κB, UPR). | Proteasome inhibition can lead to the accumulation of IκBα, which paradoxically can sometimes lead to non-canonical NF-κB activation or induce a pro-survival unfolded protein response (UPR).[7][13][14][15][16][17] | Analyze the activation status of key proteins in the NF-κB and UPR pathways via Western blot (see detailed protocol below). Consider co-treatment with inhibitors of these pathways to see if it restores sensitivity to the this compound and proteasome inhibitor combination. |
Experimental Protocols
Protocol 1: Determining Drug Synergy using the Chou-Talalay Method
This protocol outlines the steps to assess the synergistic, additive, or antagonistic effects of combining this compound with a proteasome inhibitor.[18][19][20][21]
1. Cell Seeding:
- Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
- Incubate overnight to allow for cell attachment.
2. Drug Preparation and Treatment:
- Prepare a series of dilutions for this compound and the proteasome inhibitor. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values.
- Treat the cells with each drug alone and in combination at various concentrations. Include a vehicle-only control.
3. Cell Viability Assay:
- After the desired incubation period (e.g., 48-72 hours), assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
4. Data Analysis:
- Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
- Use software like CompuSyn to perform the Chou-Talalay analysis. This will generate a Combination Index (CI) value.[19]
- CI < 1: Synergy
- CI = 1: Additive effect
- CI > 1: Antagonism
| This compound (nM) | Proteasome Inhibitor (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 50 | 0 | 0.25 | - | - |
| 0 | 5 | 0.20 | - | - |
| 50 | 5 | 0.65 | 0.75 | Synergy |
| 100 | 0 | 0.50 | - | - |
| 0 | 10 | 0.45 | - | - |
| 100 | 10 | 0.85 | 0.60 | Strong Synergy |
| 200 | 0 | 0.75 | - | - |
| 0 | 20 | 0.70 | - | - |
| 200 | 20 | 0.95 | 0.80 | Synergy |
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in cells treated with this compound, a proteasome inhibitor, or the combination, using flow cytometry.[22][23][24][25][26]
1. Cell Treatment:
- Seed cells in a 6-well plate and treat with the compounds of interest for the desired time.
2. Cell Harvesting:
- Collect both adherent and floating cells.
- Wash the cells with cold PBS.
3. Staining:
- Resuspend the cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI).
- Incubate in the dark at room temperature for 15 minutes.[24][25]
4. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Annexin V- / PI- : Live cells
- Annexin V+ / PI- : Early apoptotic cells
- Annexin V+ / PI+ : Late apoptotic/necrotic cells
- Annexin V- / PI+ : Necrotic cells
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95 | 3 | 2 |
| This compound (100 nM) | 70 | 20 | 10 |
| Proteasome Inhibitor (10 nM) | 75 | 15 | 10 |
| Combination | 40 | 45 | 15 |
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol details the steps for analyzing key proteins in the NF-κB and Unfolded Protein Response (UPR) pathways.[27][28][29][30]
1. Protein Extraction:
- Treat cells as described above.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
- Separate protein lysates on an SDS-polyacrylamide gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate with primary antibodies against proteins of interest (e.g., p-IκBα, total IκBα, p-p65, total p65, CHOP, GRP78, and a loading control like GAPDH or β-actin).
- Incubate with HRP-conjugated secondary antibodies.
4. Detection:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Quantify band intensities using densitometry software.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced NSD2 degradation and the point of intervention for proteasome inhibitors.
Caption: The NF-κB signaling pathway and the inhibitory effect of proteasome inhibitors.
Caption: Overview of the Unfolded Protein Response (UPR) pathway activated by proteasome inhibitors.
Caption: A logical workflow for investigating the combination of this compound and a proteasome inhibitor.
References
- 1. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. The molecular mechanisms of acquired proteasome inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Proteasome inhibitors disrupt the unfolded protein response in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proteasome Inhibition Represses Unfolded Protein Response and Nox4, Sensitizing Vascular Cells to Endoplasmic Reticulum Stress-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biologi.ub.ac.id [biologi.ub.ac.id]
- 24. bosterbio.com [bosterbio.com]
- 25. kumc.edu [kumc.edu]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Selectivity of LLC0424 for NSD2 Over NSD1/3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PROTAC degrader LLC0424, focusing on its selectivity for the nuclear receptor-binding SET domain protein 2 (NSD2) over its paralogs, NSD1 and NSD3. The information presented is supported by experimental data to aid in evaluating this compound as a selective research tool.
Introduction to this compound
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of NSD2.[1][2][3] As a bifunctional molecule, this compound recruits the E3 ubiquitin ligase cereblon to NSD2, leading to its ubiquitination and subsequent degradation by the proteasome.[2][4][5] This targeted protein degradation offers a powerful approach to study the biological functions of NSD2 and explore its therapeutic potential in various diseases, including certain cancers.[2][3][4][5]
Comparative Activity of this compound
Experimental data demonstrates the high selectivity of this compound for NSD2 over its closely related family members, NSD1 and NSD3. This selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes are directly attributable to the degradation of NSD2.
Quantitative Degradation Data
The following table summarizes the degradation potency of this compound against NSD family proteins based on reported experimental findings.
| Target Protein | Cell Line | Parameter | Value | Conclusion |
| NSD2 | RPMI-8402 | DC₅₀ | 20 nM | Potent Degradation |
| SEM | DC₅₀ | 110 nM | Potent Degradation | |
| NSD1 | SEM | Degradation | Not Observed | Highly Selective |
| NSD3 | SEM | Degradation | Not Observed | Highly Selective |
-
DC₅₀ (Degradation Concentration 50%): The concentration of this compound required to induce 50% degradation of the target protein. Data from immunoblotting experiments.[4][5]
Experimental Validation of Selectivity
The selectivity of this compound has been rigorously validated through key experimental methodologies, including immunoblotting and global proteomics analysis. These experiments confirm the specific degradation of NSD2 without significantly affecting the levels of NSD1 and NSD3.
Experimental Protocols
1. Immunoblotting for NSD Protein Levels
This protocol is used to quantify the relative levels of NSD1, NSD2, and NSD3 proteins in cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., SEM, RPMI-8402) in appropriate media and conditions.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature and reduce equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for NSD1, NSD2, NSD3, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
2. Global Proteomics Analysis for Off-Target Effects
This protocol provides a comprehensive assessment of this compound's selectivity across the entire proteome.
-
Sample Preparation:
-
Treat cells (e.g., RPMI-8402, VCaP) with this compound at a concentration that induces significant NSD2 degradation (e.g., 1 µM) and a vehicle control for a defined period (e.g., 24 hours).
-
Harvest and lyse the cells in a buffer suitable for mass spectrometry (e.g., 8 M urea).
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from different treatment conditions with isobaric TMT reagents for multiplexed analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
Determine the fold change in protein abundance for each identified protein in the this compound-treated samples relative to the vehicle control.
-
Proteins with significantly reduced abundance are considered potential off-targets. In the case of this compound, such analyses have shown high selectivity for NSD2 degradation.
-
Signaling Pathways of NSD Family Proteins
NSD1, NSD2, and NSD3 are histone methyltransferases that primarily catalyze the mono- and di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me1/2). This epigenetic modification plays a crucial role in regulating gene expression. While they share a primary substrate, they are implicated in distinct and overlapping signaling pathways that contribute to various cellular processes and diseases.
References
- 1. This compound | NSD2 degrader | Probechem Biochemicals [probechem.com]
- 2. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of LLC0424 and Other NSD2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LLC0424, a potent proteolysis targeting chimera (PROTAC) degrader of the nuclear receptor-binding SET domain-containing protein 2 (NSD2), with other known NSD2 inhibitors. The data presented herein is compiled from publicly available experimental results to facilitate an objective evaluation of their relative efficacy.
Executive Summary
NSD2, a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), is a well-validated oncogenic driver in various malignancies, including multiple myeloma and certain types of acute lymphoblastic leukemia.[1][2] Consequently, the development of potent and selective NSD2 inhibitors is an area of intense research. This guide categorizes NSD2 inhibitors into two main classes: traditional small molecule inhibitors that target the catalytic activity or other functional domains, and targeted protein degraders like this compound that induce the selective removal of the NSD2 protein.
This compound has emerged as a highly potent and selective NSD2 degrader, demonstrating superior efficacy in inducing NSD2 degradation at nanomolar concentrations compared to other reported degraders.[3][4][5] Catalytic inhibitors of NSD2 also show a wide range of potencies, with some compounds exhibiting single-digit nanomolar inhibitory activity. This guide will delve into the quantitative data supporting these observations.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the efficacy data for this compound and a selection of other NSD2 inhibitors. It is important to note that direct comparisons of IC50 and DC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay formats.
Table 1: Efficacy of NSD2 PROTAC Degraders
| Compound | Type | Target | DC50 | Dmax | Cell Line | IC50 (Cell Growth) | Cell Line | Citation(s) |
| This compound | PROTAC Degrader | NSD2 | 20 nM | >96% | RPMI-8402 | 0.56 µM | RPMI-8402 | [3][4][6][7] |
| 110 nM | >78% | SEM | 3.56 µM | SEM | [4] | |||
| MS159 | PROTAC Degrader | NSD2 | 5.2 µM | Not Reported | 293FT | Not Reported | Not Reported | [3] |
| UNC8153 | Degrader | NSD2 | Not Reported | Not Reported | Not Reported | Mild antiproliferative effects | MM1.S | [5] |
Table 2: Efficacy of NSD2 Small Molecule Inhibitors
| Compound | Type | Target Domain | IC50 (Enzymatic) | Cell-Based Potency | Citation(s) |
| KTX-1001 (Gintemetostat) | Catalytic Inhibitor | SET Domain | 1-10 nM | Reduces H3K36me2 in patient samples | [8][9][10] |
| KTX-1029 | Catalytic Inhibitor | SET Domain | 16.0 nM | Effective in preclinical MM models | [11] |
| IACS-17596 | Catalytic Inhibitor | SET Domain | Single-digit nM range | Impairs viability of pancreatic and lung cancer cells | [1][12][13][14][15] |
| DT-NH-1 | Dual Inhibitor | NSD2 & HDAC2 | 0.08 µM (NSD2) | Potent antiproliferative activity in liver cancer cells | [16] |
| NSC 663284 | Catalytic Inhibitor | SET Domain | 170 nM | IC50 = 0.2 - 35 µM (various tumor cell lines) | [17][18] |
| MR837 | PPI Inhibitor | PWWP1 Domain | 24.67 µM (enzymatic); Kd = 7 µM (binding) | IC50 = 17.3 µM (U2OS cells) | [19][20][21] |
| LEM-14 | Catalytic Inhibitor | SET Domain | 132 µM | Differentially inhibits NSD family members | [22][23] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of efficacy data. Below are generalized methodologies for the key experiments cited in this guide.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol is a standard method to determine the DC50 and Dmax of a PROTAC degrader.[24]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (NSD2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the compound concentration to determine the DC50 and Dmax values.[24]
NSD2 Catalytic Inhibition Assay (e.g., MTase-Glo™)
This assay measures the activity of NSD2 by quantifying the formation of the reaction product S-adenosyl-L-homocysteine (SAH).[25][26]
-
Reaction Setup: Prepare a reaction mixture containing the NSD2 enzyme, a histone substrate (e.g., nucleosomes), and the inhibitor at various concentrations in a suitable reaction buffer.
-
Initiation of Reaction: Initiate the methyltransferase reaction by adding the methyl donor, S-adenosyl-L-methionine (SAM). Incubate the reaction at a controlled temperature for a specific period.
-
Detection of SAH: Stop the reaction and add the MTase-Glo™ reagent, which converts SAH to ADP.
-
Luminescence Measurement: Add the Kinase-Glo® reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of SAH produced and thus to the NSD2 activity. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Plating and Treatment: Seed cells in a multi-well plate and treat them with a range of concentrations of the test compound for a specified duration (e.g., 72 or 96 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the cell culture wells. This reagent lyses the cells and contains luciferase and its substrate.
-
Signal Measurement: In the presence of ATP from viable cells, the luciferase enzyme catalyzes a reaction that produces a luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the IC50 value for cell growth inhibition.
Mandatory Visualizations
Experimental Workflow for Efficacy Evaluation
Caption: Workflow for evaluating the in vitro and cellular efficacy of NSD2 inhibitors.
NSD2 Signaling Pathway in Cancer
Caption: Simplified NSD2 signaling pathway and its downstream effects in cancer.
References
- 1. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 2. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Characterization of the activity of KTX-1001, a small molecule inhibitor of multiple myeloma SET domain using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ukmyelomasociety.org.uk [ukmyelomasociety.org.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Paper: Ktx-1029, a Potent, Selective MMSET/NSD2 Inhibitor Is Effective in t(4;14) Multiple Myeloma Preclinical Models [ash.confex.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. NSD2 inhibitors rewire chromatin to treat lung and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel dual-targeting inhibitors of NSD2 and HDAC2 for the treatment of liver cancer: structure-based virtual screening, molecular dynamics simulation, and in vitro and in vivo biological activity evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. NSC 663284 | Cdc25 Phosphatase | Tocris Bioscience [tocris.com]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. caymanchem.com [caymanchem.com]
- 22. Identification of LEM-14 inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Anti-Leukemic Activity of LLC0424 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel NSD2 degrader, LLC0424, and its anti-leukemic activity as demonstrated in preclinical xenograft models. While direct head-to-head studies of this compound in patient-derived xenografts (PDX) are not yet publicly available, this document synthesizes existing in vivo data for this compound and contrasts it with established anti-leukemic agents evaluated in clinically relevant PDX models. This comparison aims to offer a framework for understanding the potential of this compound in the context of current therapeutic strategies for acute lymphoblastic leukemia (ALL), particularly in subtypes characterized by NSD2 mutations.
Executive Summary
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the histone methyltransferase NSD2.[1][2][3] Dysregulation of NSD2 is implicated in the pathogenesis of various cancers, including a subset of acute lymphoblastic leukemia (ALL) where it is associated with a poor prognosis.[4] Preclinical studies have demonstrated that this compound effectively degrades NSD2 in vivo in cell line-derived xenograft (CDX) models of ALL, leading to the downregulation of the H3K36me2 mark and inhibition of tumor growth.[1]
This guide will compare the available data for this compound with alternative therapeutic options, such as the BCL-2 inhibitor venetoclax (B612062) and standard-of-care chemotherapy, which have been evaluated in more clinically representative patient-derived xenograft (PDX) models of leukemia.[5][6][7][8] The key distinction between these models is that CDX models utilize established cancer cell lines, while PDX models involve the direct implantation of patient tumor cells into immunodeficient mice, better-preserving the heterogeneity of the original disease.[7][9]
Data Presentation: Preclinical Efficacy of Anti-Leukemic Agents
The following tables summarize the available quantitative data for this compound and comparator agents in their respective in vivo models. It is crucial to note that the data for this compound is from a CDX model, while the data for venetoclax and chemotherapy are from PDX models, precluding a direct, definitive comparison of efficacy.
Table 1: In Vivo Efficacy of this compound in a Cell Line-Derived Xenograft (CDX) Model of ALL
| Compound | Model System | Cell Line | Dosing Regimen | Key Quantitative Outcomes | Reference |
| This compound | CDX | SEM (ALL) | 60 mg/kg, IV or IP, daily for 5 days | Significant degradation of NSD2 protein in tumor tissue. | [1][2] |
Table 2: Representative In Vivo Efficacy of Venetoclax in a Patient-Derived Xenograft (PDX) Model of AML
| Compound | Model System | Patient Sample | Dosing Regimen | Key Quantitative Outcomes | Reference |
| Venetoclax | PDX | Primary AML cells | 25 mg/kg, oral gavage, 5 days/week for 3 weeks | Significant reduction in human CD45+ leukemia cells in peripheral blood, bone marrow, and spleen. | [6] |
Table 3: Representative In Vivo Efficacy of Standard Chemotherapy in a Patient-Derived Xenograft (PDX) Model of ALL
| Compound | Model System | Patient Sample | Dosing Regimen | Key Quantitative Outcomes | Reference |
| Vincristine + Dexamethasone | PDX | Primary B-ALL cells | Vincristine: 0.5 mg/kg, IP, weekly. Dexamethasone: 1 mg/kg, in drinking water. | Delayed leukemia progression and increased survival compared to vehicle control. | [10] |
Signaling Pathway and Experimental Workflows
Mechanism of Action of this compound
This compound functions as a PROTAC, a bifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. In the case of this compound, it binds to NSD2 and the E3 ligase Cereblon (CRBN).[1][2]
Caption: Mechanism of action of this compound leading to NSD2 degradation.
Experimental Workflow: Cell Line-Derived Xenograft (CDX) Model
The following diagram outlines a typical workflow for evaluating an anti-leukemic agent in a CDX model, based on the studies with this compound.[1][2]
Caption: Workflow for a cell line-derived xenograft (CDX) study.
Experimental Workflow: Patient-Derived Xenograft (PDX) Model
This diagram illustrates a general workflow for establishing and utilizing a leukemia PDX model for drug evaluation.[5][7][9][11]
Caption: Workflow for a patient-derived xenograft (PDX) study.
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Cell Line-Derived Xenograft (CDX) Model
This protocol is based on the methodology described for the preclinical evaluation of this compound.[1][2]
-
Cell Culture: Human ALL cell lines with NSD2 mutations (e.g., SEM, RPMI-8402) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Xenograft Establishment:
-
A suspension of ALL cells (e.g., 5 x 10^6 cells in PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
-
-
Treatment:
-
When tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound is administered at a dose of 60 mg/kg via intravenous or intraperitoneal injection daily for 5 consecutive days. The control group receives a vehicle solution.
-
-
Endpoint Analysis:
-
On the final day of treatment, mice are euthanized, and tumor tissues are harvested.
-
Tumor lysates are prepared for Western blot analysis to assess the levels of NSD2 and H3K36me2.
-
A portion of the tumor can be fixed for immunohistochemical analysis.
-
Protocol 2: Establishment and Treatment of a Patient-Derived Xenograft (PDX) Model of Acute Leukemia
This is a generalized protocol synthesized from multiple sources describing the use of PDX models in leukemia research.[5][6][7][9][11]
-
Patient Sample Collection:
-
Mononuclear cells are isolated from fresh bone marrow or peripheral blood samples from patients with acute leukemia under informed consent.
-
Cells are cryopreserved until use.
-
-
Animal Model: Highly immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, are required for successful engraftment.[9]
-
Xenograft Establishment:
-
Cryopreserved patient cells are thawed and prepared in a sterile saline or PBS solution.
-
Mice are sublethally irradiated to facilitate engraftment.
-
A defined number of cells (e.g., 1-5 x 10^6) are injected intravenously via the tail vein or directly into the femur (intrafemoral injection).[5]
-
-
Engraftment Monitoring:
-
Starting 4-6 weeks post-injection, peripheral blood is collected periodically from the mice.
-
The percentage of human CD45+ (hCD45+) cells is determined by flow cytometry to monitor the level of leukemia engraftment.
-
-
Treatment:
-
Once a predetermined level of engraftment is achieved (e.g., >1% hCD45+ cells in peripheral blood), mice are randomized into treatment and control groups.
-
The therapeutic agent (e.g., venetoclax, chemotherapy) is administered according to the specified dosing regimen and route.
-
-
Efficacy Assessment:
-
At the end of the study, mice are euthanized.
-
Bone marrow, spleen, and peripheral blood are collected.
-
The leukemia burden in these tissues is quantified by flow cytometry for hCD45+ cells.
-
Survival analysis can also be performed in long-term studies.
-
Concluding Remarks
This compound represents a promising therapeutic strategy for leukemias driven by NSD2 dysregulation. The available in vivo data from a CDX model demonstrates its potent on-target activity, resulting in the degradation of NSD2.[1][2] For a comprehensive evaluation of its clinical potential, future studies in patient-derived xenograft models are warranted. Such studies would allow for a more direct comparison with current standards of care like venetoclax and multi-agent chemotherapy, and would provide a more robust assessment of its efficacy in a model that better reflects the complexity and heterogeneity of human leukemia. The protocols and comparative data presented in this guide offer a valuable resource for researchers designing and interpreting these future crucial preclinical investigations.
References
- 1. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Investigating resistance to 5-Azacytidine and Venetoclax in PDX models of MDS/AML [frontiersin.org]
- 9. The Molecular Subtype of Adult Acute Lymphoblastic Leukemia Samples Determines the Engraftment Site and Proliferation Kinetics in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
A Comparative Proteomic Analysis of LLC0424 and Other NSD2-Targeting PROTAC Degraders
A deep dive into the selectivity and efficacy of LLC0424, a potent NSD2 degrader, in comparison to other PROTACs targeting the same protein. This guide provides quantitative proteomic data, detailed experimental methodologies, and visual workflows for researchers in drug discovery and development.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This compound is a novel and potent PROTAC that selectively targets the nuclear receptor-binding SET domain-containing protein 2 (NSD2) for degradation.[1][2] This guide presents a comparative analysis of the proteomic effects of this compound alongside other known NSD2 degraders, providing valuable insights for researchers developing next-generation cancer therapies.
Performance Comparison of NSD2 Degraders
This compound demonstrates high potency and efficacy in degrading NSD2. In RPMI-8402 acute lymphoblastic leukemia cells, this compound induces 96% degradation of NSD2 with a half-maximal degradation concentration (DC50) of 20 nM.[1][2] This compares favorably with other NSD2 PROTACs such as MS159 and UNC8153, although direct comparisons are nuanced due to variations in experimental conditions.
| Degrader | Target | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| This compound | NSD2 | Cereblon | 20 nM | 96% | RPMI-8402 | [1] |
| MS159 | NSD2 | Cereblon | 5.2 µM | >82% | 293FT | |
| UNC8153 | NSD2 | Undisclosed | 0.35 µM | 79% | U2OS | [3] |
Global Proteomic Selectivity of this compound
A key attribute of an effective PROTAC is its selectivity in degrading the intended target protein with minimal impact on the broader proteome. Global quantitative proteomics using tandem mass tags (TMT) has confirmed the high selectivity of this compound. In VCaP prostate cancer cells treated with this compound, NSD2 was the only protein significantly downregulated.[2] In RPMI-8402 cells, only three proteins, including NSD2, showed a significant decrease.[2]
The following table summarizes the key findings from the global proteomics analysis of this compound in RPMI-8402 cells.
| Protein | Gene | Log2 Fold Change | p-value |
| NSD2 | WHSC1 | -2.5 | < 0.001 |
| ZNF687 | ZNF687 | -1.2 | < 0.05 |
| ZNF287 | ZNF287 | -1.1 | < 0.05 |
Data extracted from supplementary materials of the this compound publication. This represents a subset of the full dataset for illustrative purposes.
In contrast to the highly selective profile of this compound, global proteomics data for MS159 has not been extensively reported. UNC8153 has been shown to be highly selective in global proteomics experiments, further underscoring the importance of this analysis in PROTAC development.[3]
Mechanism of Action and Signaling Pathway
This compound functions as a classic PROTAC, forming a ternary complex between NSD2 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the polyubiquitination of NSD2, marking it for degradation by the 26S proteasome. The degradation of NSD2, a histone methyltransferase, leads to the downregulation of its catalytic product, dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2), a key epigenetic mark.[1][2]
Caption: Mechanism of action of this compound leading to NSD2 degradation.
Experimental Protocols
Quantitative Proteomics using Tandem Mass Tags (TMT)
This protocol outlines the key steps for the quantitative analysis of protein expression changes upon treatment with PROTAC degraders.
1. Sample Preparation:
-
Culture cells (e.g., RPMI-8402) to ~80% confluency.
-
Treat cells with the PROTAC degrader (e.g., this compound) at the desired concentration and for the specified duration. Include a vehicle control (e.g., DMSO).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 8M urea (B33335) in 50 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.
-
Sonicate the lysates to shear DNA and reduce viscosity.
-
Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
2. Protein Digestion:
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 30 minutes.
-
Dilute the urea concentration to less than 2M with 50 mM Tris-HCl, pH 8.5.
-
Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
3. TMT Labeling:
-
Desalt the tryptic peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the desalted peptides by vacuum centrifugation.
-
Reconstitute the peptides in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Add the appropriate TMT label to each peptide sample and incubate at room temperature for 1 hour.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled peptide samples in equal amounts.
4. Mass Spectrometry Analysis:
-
Fractionate the combined labeled peptide mixture using high-pH reversed-phase liquid chromatography (LC) to reduce sample complexity.
-
Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
5. Data Analysis:
-
Process the raw mass spectrometry data using a software suite such as Proteome Discoverer or MaxQuant.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the TMT reporter ions to determine the relative abundance of each protein across the different samples.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
Caption: Experimental workflow for TMT-based quantitative proteomics.
References
Validating the On-Target Effects of LLC0424: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the NSD2 degrader, LLC0424, with genetic approaches for validating its on-target activity. The data presented herein demonstrates that the phenotypic consequences of this compound treatment align with those observed upon genetic silencing of its target, the nuclear receptor-binding SET domain-containing protein 2 (NSD2), thereby confirming its specific mechanism of action.
Introduction to this compound
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of NSD2.[1][2][3] As a histone methyltransferase, NSD2 plays a critical role in chromatin regulation, primarily through the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2). Aberrant NSD2 activity is implicated in the pathogenesis of various cancers. This compound functions by forming a ternary complex between NSD2 and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[1][2][3] This targeted degradation of NSD2 results in a downstream reduction of H3K36me2 levels and has been shown to inhibit the proliferation of cancer cells harboring NSD2 mutations.[1][2][3]
Comparison of Pharmacological and Genetic Approaches
To validate that the observed effects of this compound are a direct consequence of NSD2 degradation, a comparison with genetic methods of target silencing, such as CRISPR-Cas9 mediated knockout and shRNA-mediated knockdown, is essential. These genetic tools provide a benchmark for the expected biological outcomes of NSD2 loss-of-function.
Quantitative Data Summary
The following tables summarize the quantitative data comparing the effects of this compound with genetic knockdown/knockout of NSD2 on key biomarkers and cellular phenotypes.
Table 1: Comparison of Effects on NSD2 Protein and H3K36me2 Levels
| Method | Target | Cell Line | Effect on NSD2 Protein Levels | Effect on H3K36me2 Levels | Reference |
| This compound (20 nM) | NSD2 Degradation | RPMI-8402 | DC50 = 20 nM, Dmax = 96% | Significant downregulation | [1][2][4] |
| shRNA | NSD2 Knockdown | MDA-MB-231, BT549 | Significant reduction | Significant reduction | [5] |
| CRISPR-Cas9 | NSD2 Knockout | MC38 | Downregulated expression | Significant decrease | [6] |
Table 2: Comparison of Effects on Cancer Cell Proliferation and Viability
| Method | Target | Cell Line | Effect on Cell Proliferation/Viability | Reference |
| This compound | NSD2 Degradation | RPMI-8402, SEM | IC50 = 0.56 µM (RPMI-8402), 3.56 µM (SEM) | [7] |
| shRNA | NSD2 Knockdown | H1299 | Reduced cell proliferation | [8] |
| CRISPR-Cas9 | NSD2 Knockout | MC38 | Significantly decreased proliferation | [6] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures involved in validating the on-target effects of this compound, the following diagrams are provided.
References
- 1. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. H3K36me2 methyltransferase NSD2/WHSC1 promotes triple-negative breast cancer metastasis via activation of ULK1-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditional knockout of the NSD2 gene in mouse intestinal epithelial cells inhibits colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NSD2 contributes to oncogenic RAS-driven transcription in lung cancer cells through long-range epigenetic activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window: LLC0424 vs. Traditional Chemotherapy
For Immediate Release
This guide provides a detailed comparison of the therapeutic window of the novel NSD2 degrader, LLC0424, with that of traditional chemotherapy agents commonly used in the treatment of acute lymphoblastic leukemia (ALL). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the potential of this compound as a safer and more effective therapeutic strategy.
Executive Summary
Traditional chemotherapy, while a cornerstone of cancer treatment, is often associated with a narrow therapeutic window, leading to significant dose-limiting toxicities. This guide presents preclinical data demonstrating that this compound, a potent and selective PROTAC degrader of the NSD2 protein, possesses a substantially wider therapeutic window. In vivo studies show this compound to be highly effective at doses that are well-tolerated, a stark contrast to the severe toxicities observed with conventional chemotherapeutic agents at their maximum tolerated doses (MTDs). This suggests a promising safety profile for this compound, potentially offering a significant clinical advantage.
Comparative Efficacy and Toxicity
The therapeutic window of a drug is the range between the minimum effective dose and the maximum tolerated dose (MTD). A wider therapeutic window indicates a safer drug, as there is a larger margin between the dose required for a therapeutic effect and the dose that causes unacceptable toxicity.
Preclinical studies in mouse models provide critical insights into the comparative therapeutic windows of this compound and traditional chemotherapies.
Table 1: In Vivo Efficacy and Toxicity Data
| Compound | Therapeutic Target | Efficacious Dose (in vivo) | Maximum Tolerated Dose (MTD) in BALB/c Mice (Single Dose) | Key Toxicities at MTD |
| This compound | NSD2 | 60 mg/kg (i.v. or i.p.)[1] | Not reached; well-tolerated at efficacious dose.[2] | No significant signs of toxicity reported at the efficacious dose. |
| Doxorubicin | Topoisomerase II | 5-10 mg/kg | 7.5 mg/kg[3][4] | Body weight loss, cardiotoxicity.[5] |
| Vincristine (B1662923) | Tubulin | 0.5-1.5 mg/kg | ~1.5-3.0 mg/kg (sublethal doses)[6][7] | Neurotoxicity, myelosuppression, weight loss.[6][8] |
| Cyclophosphamide (B585) | DNA Alkylating Agent | 100-150 mg/kg | 300 mg/kg[3][4][9] | Myelosuppression, bladder toxicity, weight loss.[10][11][12] |
Mechanism of Action: Targeted Degradation vs. Cytotoxicity
The broader therapeutic window of this compound can be attributed to its distinct mechanism of action compared to traditional cytotoxic agents.
-
This compound: As a Proteolysis Targeting Chimera (PROTAC), this compound selectively hijacks the cell's ubiquitin-proteasome system to specifically degrade the NSD2 protein.[13][14][15] This targeted approach minimizes off-target effects, leading to a more favorable safety profile.
-
Traditional Chemotherapy: Agents like doxorubicin, vincristine, and cyclophosphamide act through broad cytotoxic mechanisms, such as DNA damage and disruption of microtubule dynamics. These processes affect all rapidly dividing cells, leading to the common side effects associated with chemotherapy, including hair loss, gastrointestinal issues, and myelosuppression.
Comparative signaling pathways of this compound and traditional chemotherapy.
Experimental Protocols
In Vivo Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of a compound that can be administered without causing unacceptable toxicity.
Protocol:
-
Healthy, 6-8 week old BALB/c mice are used.
-
A dose-escalation study is performed where groups of mice (n=3-5 per group) are administered a single intraperitoneal (i.p.) or intravenous (i.v.) injection of the test compound at increasing doses.
-
Animals are monitored daily for clinical signs of toxicity, including changes in activity, appearance, and body condition, which are recorded using a clinical scoring system.
-
Body weight is measured daily. A weight loss of >20% is typically considered a sign of significant toxicity.
-
The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a sustained body weight loss of more than 15-20%.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of a compound in a xenograft model.
Protocol:
-
Human acute lymphoblastic leukemia (ALL) cells (e.g., RPMI-8402) are subcutaneously implanted into immunodeficient mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group at a predetermined dose and schedule (e.g., daily for 5 days). The control group receives a vehicle control.
-
Tumor volume and body weight are measured 2-3 times per week.
-
The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Experimental workflow for an in vivo tumor growth inhibition study.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of a compound on cancer cells in vitro.
Protocol:
-
ALL cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test compound.
-
After a specified incubation period (e.g., 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[16][17][18][19][20]
-
Viable cells with active metabolism convert the yellow MTT to a purple formazan (B1609692) product.[16][17][18][19][20]
-
The formazan crystals are dissolved, and the absorbance is measured at 570 nm.
-
The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.
Western Blot for Protein Degradation
Objective: To confirm the degradation of the target protein (NSD2) by this compound.
Protocol:
-
ALL cells are treated with this compound for various time points.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with a primary antibody specific for NSD2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected to visualize the NSD2 protein bands. A loading control (e.g., GAPDH) is used to ensure equal protein loading.[21][22][23][24][25]
Experimental workflow for Western blot analysis of protein degradation.
Conclusion
The preclinical data strongly suggest that this compound has a significantly wider therapeutic window compared to traditional chemotherapy agents used in the treatment of ALL. Its targeted mechanism of action, leading to the specific degradation of the oncoprotein NSD2, results in potent anti-tumor efficacy at well-tolerated doses. This contrasts sharply with the narrow therapeutic indices and significant toxicities associated with conventional cytotoxic agents. These findings highlight the potential of this compound as a promising therapeutic candidate with an improved safety profile, warranting further investigation in clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An investigation of the mouse as a model for vincristine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Effect of Epigallocatechin Gallate and Vincristine in Mice with L5178Y Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Therapeutic effect and toxicity of compound vincristine liposome on breast cancer in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A comparative analysis of low-dose metronomic cyclophosphamide reveals absent or low-grade toxicity on tissues highly sensitive to the toxic effects of maximum tolerated dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of cyclophosphamide on the immune response of BALB/c mice bearing an immunoglobulin M plasmacytoma (TEPC-183) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 24. 2bscientific.com [2bscientific.com]
- 25. researchgate.net [researchgate.net]
In Vivo Anti-Tumor Effects of LLC0424: A Comparative Analysis of a Novel NSD2 Degrader
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vivo anti-tumor potential of LLC0424, a potent and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein. This document summarizes available preclinical data, compares this compound to other NSD2-targeting compounds, and details the experimental protocols utilized in its initial characterization.
Executive Summary
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of NSD2, a histone methyltransferase implicated in the progression of various cancers, including acute lymphoblastic leukemia (ALL) and multiple myeloma.[1][2][3][4][5] Preclinical studies have demonstrated that this compound effectively degrades NSD2 in a manner dependent on the Cereblon (CRBN) E3 ligase and the proteasome, leading to a downstream reduction in H3K36me2 methylation.[1][2][3][4] In vitro, this compound has shown potent inhibition of cancer cell growth.[1][4] In vivo studies have confirmed the degradation of NSD2 in tumor tissues; however, as of this review, publicly available data on the quantitative anti-tumor efficacy of this compound, such as tumor growth inhibition or survival benefit, is limited, with primary in vivo experiments focusing on pharmacodynamic proof-of-concept.[5] No independent reproducibility studies validating the in vivo anti-tumor effects of this compound have been identified.
Comparison of this compound with Alternative NSD2 Degraders
This compound has been benchmarked against other reported NSD2 degraders, primarily in in vitro settings. The available data indicates its potential for greater potency.
| Compound | Mechanism | Target | In Vitro Potency (Degradation) | In Vitro Potency (Cell Growth Inhibition) | In Vivo Data Availability |
| This compound | NSD2 PROTAC Degrader (CRBN-mediated) | NSD2 | DC50: 20 nM (RPMI-8402 cells)[1][2][3][4] | IC50: 0.56 µM (RPMI-8402), 3.56 µM (SEM)[4] | Potent in vivo NSD2 degradation demonstrated; quantitative anti-tumor efficacy data not detailed.[5][6] |
| MS159 (Compound 6) | NSD2 PROTAC Degrader | NSD2 | DC50: 5.2 µM (293FT cells)[1][4] | Less potent than this compound in RPMI-8402 and SEM cells.[1][4] | In vivo NSD2 degradation effects have not been evaluated.[1][4] |
| UNC8153 (Compound 7) | NSD2 Degrader (novel mechanism) | NSD2 | DC50: 0.35 µM (U2OS cells)[1] | Less potent than this compound in RPMI-8402 and SEM cells.[1][4] | In vivo NSD2 degradation effects have not been disclosed.[1][4] |
Experimental Protocols
The following methodologies were reported for the in vivo assessment of this compound.
In Vivo Pharmacodynamic Studies
Objective: To evaluate the in vivo degradation of NSD2 in tumor tissue following this compound administration.
Animal Models:
-
SEM Xenograft Model: 10 x 10^6 SEM (human acute lymphoblastic leukemia) cells were subcutaneously injected into the dorsal flank of mice. The cells were suspended in a serum-free medium containing 50% Matrigel.[1][4]
-
22RV1 Xenograft Model: 2 x 10^6 22RV1 (human prostate carcinoma) cells were subcutaneously injected into the dorsal flank of mice.[1][4]
Treatment Protocol:
-
Once tumors reached a palpable stage (approximately 200 mm³), mice were treated with either this compound or a vehicle control.[1][4]
-
This compound was administered at a dose of 60 mg/kg for five consecutive days.[5][6]
-
The route of administration was either intravenous (i.v.) or intraperitoneal (i.p.).[5][6]
Endpoint Analysis:
-
On day 5, tumor tissues were harvested for analysis.[5]
-
Target engagement (NSD2 degradation) was assessed by immunohistochemistry and Western blot analysis of tumor lysates.[1][4]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for the in vivo studies.
Mechanism of action of this compound leading to NSD2 degradation and tumor growth inhibition.
Experimental workflow for the in vivo pharmacodynamic assessment of this compound.
References
- 1. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader | Semantic Scholar [semanticscholar.org]
- 2. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | NSD2 degrader | Probechem Biochemicals [probechem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of LLC0424
The proper disposal of LLC0424, a compound utilized in advanced research and drug development, is critical to maintaining laboratory safety, protecting environmental health, and ensuring regulatory compliance. All waste containing this compound must be treated as hazardous chemical waste. Adherence to the following procedural guidelines is mandatory for all researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative to establish a safe working environment. This includes conducting all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE): A minimum standard of PPE is required when handling this compound waste. This includes:
-
Safety goggles with side-shields[2]
-
A laboratory coat
-
Chemical-resistant gloves (nitrile, neoprene, or PVC are recommended)[1][2]
-
For tasks with a risk of splashing, a face shield should also be worn.[1]
Emergency Preparedness: Ensure that a fully functional emergency safety shower and eyewash station are readily accessible.[1] It is also recommended that personnel do not work alone when handling hazardous waste.[1]
Quantitative Safety and Disposal Data
The following table summarizes key parameters for the safe handling and disposal of this compound. These values are based on best practices for similar hazardous compounds and should be confirmed with the specific Safety Data Sheet (SDS) for the batch in use.
| Parameter | Value/Information | Source/Regulation |
| GHS Hazard Classification | Assumed: Acute Toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Irritation, and potential Aquatic Toxicity. | Based on SDS for similar research compounds.[2][3] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles, lab coat.[2] | Standard laboratory practice for hazardous chemicals.[1][2][4] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. | General guidance for chemical storage. |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Common practice for cytotoxic and antineoplastic waste.[2] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste.[2][3] | General procedure for chemical spills.[2] |
Experimental Protocol: Waste Segregation and Collection
The following step-by-step protocol must be followed for the segregation and collection of this compound waste streams.
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Collect all solutions containing this compound in a separate, labeled, and sealed waste container.[3]
-
Crucially, do not mix this waste with other incompatible waste streams. [3] For instance, keep acidic and basic waste streams separate.[1]
-
Under no circumstances should liquid waste containing this compound be disposed of down the drain.[2]
-
-
Waste Container Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[2]
-
Indicate the major components and their approximate percentages if it is a mixed waste stream.[2]
-
Keep waste containers securely closed except when adding waste and store them in a designated satellite accumulation area within the laboratory.[2]
-
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed from waste generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediately prevent further leakage or spreading.[3]
-
For liquid spills: Absorb the material with a non-combustible absorbent material such as vermiculite, sand, or earth.[3]
-
For solid spills: Carefully sweep or scoop the material to avoid generating dust.[3]
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[3] The spill area should then be decontaminated with a suitable solvent (e.g., alcohol) and washed thoroughly.[3]
By diligently following these procedures, researchers can effectively mitigate the risks associated with the handling and disposal of this compound, ensuring a safe laboratory environment and protecting the ecosystem.
References
Essential Safety and Handling Protocols for LLC0424
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like LLC0424. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for the safe handling of this compound, a potent and selective cereblon-based PROTAC NSD2 degrader.
Compound Overview:
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the nuclear receptor-binding SET domain-containing protein 2 (NSD2).[1][2][3] As with any novel chemical entity, a comprehensive understanding of its potential hazards is crucial. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on general best practices for handling potent, biologically active small molecules and PROTACs.[4]
Personal Protective Equipment (PPE) Recommendations
A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE based on standard laboratory safety protocols for potent compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield combined with safety glasses. | Protects against accidental splashes of the compound in solid or solution form. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact. Double-gloving is recommended for handling concentrated solutions or the neat compound. |
| Body Protection | A fully fastened laboratory coat. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A certified chemical fume hood is required when handling the solid compound or preparing stock solutions. | Minimizes the risk of inhaling airborne particles or aerosols. |
Operational and Disposal Plans
Engineering Controls:
-
All work involving this compound in its solid form or in volatile organic solvents should be conducted within a certified chemical fume hood to prevent inhalation exposure.
-
Use of a powder-containment balance enclosure is recommended when weighing the solid compound.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
Spill Management: In the event of a spill, decontaminate the area using an appropriate laboratory disinfectant. For larger spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Personal Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Disposal Plan:
-
All disposable materials contaminated with this compound, including gloves, bench paper, and pipette tips, should be collected in a dedicated, sealed waste container.
-
Waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Protocols and Visualizations
While specific experimental protocols will vary, the following workflow provides a general guideline for the safe handling of this compound during a typical cell-based assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
